Bcl-2-IN-2
Description
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Structure
2D Structure
Properties
Molecular Formula |
C48H57N7O7S |
|---|---|
Molecular Weight |
876.1 g/mol |
IUPAC Name |
4-[2-[(2S)-2-(2-ethylphenyl)pyrrolidin-1-yl]-7-azaspiro[3.5]nonan-7-yl]-N-[4-[(4-hydroxy-4-methylcyclohexyl)methylamino]-3-nitrophenyl]sulfonyl-2-(1H-pyrrolo[2,3-b]pyridin-5-yloxy)benzamide |
InChI |
InChI=1S/C48H57N7O7S/c1-3-33-7-4-5-8-39(33)42-9-6-22-54(42)36-28-48(29-36)19-23-53(24-20-48)35-10-12-40(44(26-35)62-37-25-34-16-21-49-45(34)51-31-37)46(56)52-63(60,61)38-11-13-41(43(27-38)55(58)59)50-30-32-14-17-47(2,57)18-15-32/h4-5,7-8,10-13,16,21,25-27,31-32,36,42,50,57H,3,6,9,14-15,17-20,22-24,28-30H2,1-2H3,(H,49,51)(H,52,56)/t32?,42-,47?/m0/s1 |
InChI Key |
DTVOZSGYTQLYFR-WBEVPWTISA-N |
Isomeric SMILES |
CCC1=CC=CC=C1[C@@H]2CCCN2C3CC4(C3)CCN(CC4)C5=CC(=C(C=C5)C(=O)NS(=O)(=O)C6=CC(=C(C=C6)NCC7CCC(CC7)(C)O)[N+](=O)[O-])OC8=CN=C9C(=C8)C=CN9 |
Canonical SMILES |
CCC1=CC=CC=C1C2CCCN2C3CC4(C3)CCN(CC4)C5=CC(=C(C=C5)C(=O)NS(=O)(=O)C6=CC(=C(C=C6)NCC7CCC(CC7)(C)O)[N+](=O)[O-])OC8=CN=C9C(=C8)C=CN9 |
Origin of Product |
United States |
Foundational & Exploratory
The Discovery and Synthesis of Bcl-2-IN-2: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the discovery, synthesis, and characterization of Bcl-2-IN-2, a potent and selective inhibitor of the B-cell lymphoma 2 (Bcl-2) protein. This document details the scientific background, discovery process, plausible synthetic route, and key experimental data related to this compound.
Introduction to Bcl-2 and Apoptosis Inhibition
The B-cell lymphoma 2 (Bcl-2) family of proteins are central regulators of the intrinsic pathway of apoptosis, or programmed cell death. Anti-apoptotic members of this family, including Bcl-2 itself, prevent apoptosis by sequestering pro-apoptotic proteins such as Bax and Bak. In many cancers, the overexpression of Bcl-2 allows malignant cells to evade apoptosis, contributing to tumor progression and resistance to therapy. Therefore, the development of small molecule inhibitors that target Bcl-2 is a promising strategy in oncology. This compound has emerged as a highly potent and selective inhibitor of Bcl-2, demonstrating significant potential for further investigation.
Discovery of this compound
Synthesis of this compound
The definitive, published synthesis of this compound (CAS 2383085-86-5), chemically identified as 2-((1H-indol-5-yl)oxy)-N-(4-((4-((4'-chloro-[1,1'-biphenyl]-2-yl)methyl)piperazin-1-yl)sulfonyl)phenyl)acetamide, has not been located in peer-reviewed literature. However, based on its structure, a plausible synthetic route can be proposed, drawing from established methodologies for the synthesis of similar sulfonylpiperazine and acetamide derivatives.
The synthesis would likely involve a multi-step process culminating in the coupling of key intermediates. A potential retrosynthetic analysis suggests the disconnection of the final molecule into three main building blocks: an indole-derived carboxylic acid, a sulfonylaniline core, and a biphenyl-substituted piperazine. The forward synthesis would involve the formation of the sulfonamide bond followed by an amide coupling.
Biological Activity and Quantitative Data
This compound has demonstrated exceptional potency and selectivity for the Bcl-2 protein. The following tables summarize the key quantitative data available for this inhibitor.
| Target | IC50 (nM) |
| Bcl-2 | 0.034 |
| Bcl-xL | 43 |
| Bcl-2 (G101V mutant) | 1.2 |
Data sourced from commercial vendor MedChemExpress.
| Cell Line | Assay | IC50 (nM) |
| RS4;11 (Human B-cell Leukemia) | Cellular Proliferation | 1.9 |
Data sourced from commercial vendor MedChemExpress.[1]
The data clearly indicates that this compound is a sub-nanomolar inhibitor of Bcl-2, with a selectivity of over 1000-fold for Bcl-2 compared to the closely related anti-apoptotic protein Bcl-xL. This high selectivity is a critical attribute, as inhibition of Bcl-xL has been associated with on-target toxicities, such as thrombocytopenia. Furthermore, its potent activity against the G101V mutant of Bcl-2, a known resistance mutation to other Bcl-2 inhibitors, suggests a potential role in overcoming clinical resistance. The low nanomolar IC50 in the RS4;11 cell line, which is known to be dependent on Bcl-2 for survival, confirms its on-target cellular activity.[1]
Mechanism of Action
This compound functions as a BH3 mimetic. It competitively binds to the BH3-binding groove of the Bcl-2 protein, thereby displacing pro-apoptotic "BH3-only" proteins like Bim, Bid, and Puma. This disruption liberates the effector proteins Bak and Bax, which can then oligomerize on the mitochondrial outer membrane, leading to mitochondrial outer membrane permeabilization (MOMP). The subsequent release of cytochrome c and other pro-apoptotic factors into the cytoplasm activates the caspase cascade, ultimately resulting in apoptosis.
Experimental Protocols
Detailed experimental protocols for the specific characterization of this compound are not publicly available. However, based on the type of data reported, the following are representative methodologies that are commonly employed in the field.
Bcl-2 Binding Assay (Time-Resolved Fluorescence Resonance Energy Transfer - TR-FRET)
This assay is a highly sensitive method for quantifying the binding of an inhibitor to its target protein.
-
Principle: The assay measures the disruption of the interaction between Bcl-2 and a fluorescently labeled peptide derived from a pro-apoptotic BH3 domain. Recombinant His-tagged Bcl-2 is bound by a Terbium (Tb)-labeled anti-His antibody (FRET donor). A Biotin-labeled BH3 peptide is bound by Streptavidin-conjugated d2 (FRET acceptor). When the peptide is bound to Bcl-2, the donor and acceptor are in close proximity, resulting in a high FRET signal. An inhibitor like this compound will compete with the peptide for binding to Bcl-2, leading to a decrease in the FRET signal.
-
Materials: Recombinant human Bcl-2 protein, biotinylated BH3 peptide (e.g., from Bim or Bad), Tb-labeled anti-His antibody, Streptavidin-d2, assay buffer (e.g., PBS with 0.05% Tween-20 and 0.1% BSA), 384-well low-volume black plates, and a microplate reader capable of TR-FRET measurements.
-
Procedure:
-
Prepare serial dilutions of this compound in assay buffer.
-
In a 384-well plate, add the test compound, a fixed concentration of Bcl-2 protein, and the Tb-labeled anti-His antibody.
-
Add the biotinylated BH3 peptide and Streptavidin-d2.
-
Incubate the plate at room temperature for a specified period (e.g., 2-4 hours) to allow the binding to reach equilibrium.
-
Measure the fluorescence at the donor and acceptor emission wavelengths (e.g., 620 nm for Tb and 665 nm for d2) after excitation at the donor's excitation wavelength (e.g., 340 nm).
-
Calculate the FRET ratio (665 nm / 620 nm) and plot the ratio against the inhibitor concentration to determine the IC50 value.
-
Cell Proliferation Assay (MTS or CellTiter-Glo®)
This assay determines the effect of an inhibitor on the proliferation and viability of cancer cells.
-
Principle: The MTS assay relies on the reduction of a tetrazolium salt by metabolically active cells to a colored formazan product, which can be quantified by absorbance. The CellTiter-Glo® assay measures ATP levels as an indicator of cell viability.
-
Cell Line: RS4;11 cells, a human B-cell precursor leukemia cell line, are known to be dependent on Bcl-2 for survival.
-
Materials: RS4;11 cells, complete growth medium (e.g., RPMI-1640 with 10% FBS), 96-well clear-bottom plates, this compound, MTS reagent or CellTiter-Glo® reagent, and a microplate reader.
-
Procedure:
-
Seed RS4;11 cells at a predetermined density (e.g., 5,000 cells/well) in a 96-well plate and allow them to attach or stabilize overnight.
-
Prepare serial dilutions of this compound in complete growth medium and add them to the wells.
-
Incubate the cells for a specified period (e.g., 72 hours) at 37°C in a humidified 5% CO2 incubator.
-
Add the MTS or CellTiter-Glo® reagent to each well according to the manufacturer's instructions.
-
Incubate for a short period (e.g., 1-4 hours for MTS, 10 minutes for CellTiter-Glo®).
-
Measure the absorbance (for MTS) or luminescence (for CellTiter-Glo®) using a microplate reader.
-
Normalize the data to untreated control cells and plot cell viability against the inhibitor concentration to determine the IC50 value.
-
Conclusion
This compound is a highly potent and selective small molecule inhibitor of the anti-apoptotic protein Bcl-2. Its sub-nanomolar affinity for Bcl-2, significant selectivity over Bcl-xL, and activity against a clinically relevant resistance mutant highlight its potential as a valuable research tool and a promising candidate for further therapeutic development. While the specific details of its initial discovery and synthesis are not widely published, its chemical structure and biological profile are consistent with those of advanced BH3 mimetics developed through modern drug discovery platforms. The experimental protocols outlined in this guide provide a framework for the further characterization and evaluation of this and similar compounds in preclinical research settings.
References
Probing the Interaction of Inhibitors with Bcl-2: A Technical Guide to Target Binding Affinity and Kinetics
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the methodologies used to characterize the binding affinity and kinetics of inhibitors targeting the B-cell lymphoma 2 (Bcl-2) protein. Overexpression of the anti-apoptotic protein Bcl-2 is a common feature in many cancers, making it a prime target for therapeutic intervention. Understanding the precise manner in which an inhibitor binds to Bcl-2 is critical for the development of effective cancer therapies. This guide will delve into the experimental protocols for key assays, present data in a structured format, and visualize the complex signaling pathways and experimental workflows.
The Bcl-2 Apoptotic Signaling Pathway
Bcl-2 is a central regulator of the intrinsic apoptosis pathway, primarily functioning at the mitochondrial outer membrane.[1][2] It sequesters pro-apoptotic proteins, such as Bax and Bak, preventing them from forming pores in the mitochondrial membrane.[1][3][4] This inhibition of mitochondrial outer membrane permeabilization (MOMP) prevents the release of cytochrome c and other pro-apoptotic factors into the cytoplasm, thereby blocking the activation of caspases and subsequent cell death.[3][4]
Bcl-2 inhibitors, often referred to as BH3 mimetics, are designed to mimic the action of BH3-only proteins (e.g., Bim, Bad, Puma), which are the natural antagonists of Bcl-2.[1][5] These inhibitors bind to the BH3-binding groove of Bcl-2, displacing the pro-apoptotic proteins and allowing them to induce apoptosis.[3][6]
Measuring Target Binding Affinity and Kinetics
Several biophysical techniques are employed to quantify the binding affinity (typically as Kd, Ki, or IC50) and the kinetic parameters (kon and koff) of a Bcl-2 inhibitor. The most common methods are Fluorescence Polarization (FP) and Surface Plasmon Resonance (SPR).
Quantitative Binding Affinity Data
The following table summarizes typical binding affinities of well-characterized Bcl-2 inhibitors against different anti-apoptotic Bcl-2 family members. This provides a reference for the expected potency of novel inhibitors.
| Compound | Bcl-2 (Ki, nM) | Bcl-xL (Ki, nM) | Bcl-w (Ki, nM) | Mcl-1 (Ki, nM) | A1 (Ki, nM) |
| ABT-737 | <1 | <1 | <1 | >1000 | >1000 |
| ABT-263 (Navitoclax) | <1 | <1 | <1 | >1000 | >1000 |
| ABT-199 (Venetoclax) | <0.01 | 245 | 48 | >44,000 | >44,000 |
| Obatoclax | 2500 | 2200 | 2200 | 2200 | - |
Note: Data compiled from publicly available sources. Actual values may vary depending on the specific assay conditions.[7]
Experimental Protocols
Fluorescence Polarization (FP) Assay
The FP assay is a solution-based, homogeneous technique that measures the change in the polarization of fluorescent light emitted from a labeled molecule upon binding to a larger partner. It is a robust and high-throughput method for determining binding affinities.[8][9][10]
References
- 1. Mechanisms of Action of Bcl-2 Family Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Bcl-2 - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. Frontiers | The role of BCL-2 family proteins in regulating apoptosis and cancer therapy [frontiersin.org]
- 5. The role of BCL-2 family proteins in regulating apoptosis and cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. High-throughput fluorescence polarization assay for chemical library screening against anti-apoptotic Bcl-2 family member Bfl-1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Development of a high-throughput fluorescence polarization assay for Bcl-x(L) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Bcl-2-IN-2: A Technical Guide to its Role in the Intrinsic Apoptotic Pathway
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the potent and selective Bcl-2 inhibitor, Bcl-2-IN-2, and its role in the intrinsic apoptotic pathway. This document details its mechanism of action, summarizes key quantitative data, provides representative experimental protocols, and visualizes the complex signaling cascades involved.
Introduction to Bcl-2 and the Intrinsic Apoptotic Pathway
The B-cell lymphoma 2 (Bcl-2) family of proteins are central regulators of the intrinsic, or mitochondrial, pathway of apoptosis.[1][2] This pathway is critical for maintaining tissue homeostasis and its dysregulation is a hallmark of many cancers, leading to uncontrolled cell proliferation and resistance to therapy.[3] The Bcl-2 family consists of both anti-apoptotic proteins (e.g., Bcl-2, Bcl-xL, Mcl-1) and pro-apoptotic proteins. The pro-apoptotic members are further divided into the "effectors" (Bax and Bak) and the "BH3-only" proteins (e.g., Bad, Bim, Puma).[1]
In healthy cells, the anti-apoptotic Bcl-2 proteins sequester the effector proteins Bax and Bak, preventing their activation and subsequent oligomerization.[3] Upon receiving an apoptotic stimulus, BH3-only proteins are activated. They act as sensors of cellular stress and function by binding to and neutralizing the anti-apoptotic Bcl-2 proteins. This releases Bax and Bak, allowing them to oligomerize on the outer mitochondrial membrane, leading to mitochondrial outer membrane permeabilization (MOMP).[4] MOMP results in the release of cytochrome c and other pro-apoptotic factors from the mitochondrial intermembrane space into the cytoplasm.[3] Cytosolic cytochrome c then binds to Apaf-1, triggering the formation of the apoptosome and the activation of caspase-9, which in turn activates executioner caspases like caspase-3, ultimately leading to cell death.[3]
This compound: A Potent and Selective Bcl-2 Inhibitor
This compound is a highly potent and selective small molecule inhibitor of the Bcl-2 protein.[1] Its high affinity and selectivity make it a valuable research tool for studying the specific role of Bcl-2 in apoptosis and a potential starting point for the development of novel anti-cancer therapeutics.
Mechanism of Action
This compound functions as a BH3 mimetic. It competitively binds to the BH3-binding groove of the Bcl-2 protein, displacing pro-apoptotic BH3-only proteins that are sequestered by Bcl-2.[5] This action liberates the effector proteins Bax and Bak, which can then oligomerize and induce MOMP, thereby triggering the caspase cascade and apoptosis.[3] The high selectivity of this compound for Bcl-2 over other anti-apoptotic proteins like Bcl-xL minimizes off-target effects, such as thrombocytopenia, which has been a concern with less selective Bcl-2 family inhibitors.[6]
Quantitative Data
The following table summarizes the inhibitory activity of this compound against key Bcl-2 family proteins.
| Target Protein | IC50 (nM) | Selectivity (over Bcl-xL) | Reference |
| Bcl-2 | 0.034 | >1000-fold | [1] |
| Bcl-xL | 43 | - | [1] |
| Bcl-2 (G101V mutant) | 1.2 | - | [1] |
IC50 (Half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
Signaling Pathways and Experimental Workflows
To visually represent the complex interactions and experimental procedures, the following diagrams have been generated using the DOT language for Graphviz.
The Intrinsic Apoptotic Pathway
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. BCL-2 inhibition targets oxidative phosphorylation and selectively eradicates quiescent human leukemia stem cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Targeted therapy with a selective BCL-2 inhibitor in older patients with acute myeloid leukemia | Hematology, Transfusion and Cell Therapy [htct.com.br]
An In-depth Technical Guide on the Effect of Bcl-2 Inhibition on Mitochondrial Outer Membrane Permeabilization, Featuring Venetoclax as a Prime Exemplar
For Researchers, Scientists, and Drug Development Professionals
Introduction
The B-cell lymphoma 2 (Bcl-2) family of proteins are central regulators of the intrinsic, or mitochondrial, pathway of apoptosis.[1][2] An imbalance in the pro- and anti-apoptotic members of this family is a hallmark of many cancers, leading to evasion of cell death and therapeutic resistance. Consequently, targeting these proteins, particularly the anti-apoptotic members like Bcl-2, has emerged as a promising strategy in oncology. This technical guide delves into the core mechanism of Bcl-2 inhibition, focusing on its effect on mitochondrial outer membrane permeabilization (MOMP), the irreversible step in the intrinsic apoptotic pathway.[2]
Due to the lack of publicly available information on a specific compound named "Bcl-2-IN-2", this guide will utilize the well-characterized, potent, and selective Bcl-2 inhibitor, Venetoclax (ABT-199) , as a representative agent to illustrate the principles and methodologies discussed. Venetoclax has demonstrated significant clinical efficacy in various hematologic malignancies, making it an excellent case study.[3][4][5]
The Bcl-2 Family and the Intrinsic Apoptotic Pathway
The Bcl-2 family comprises three functional sub-groups that govern MOMP:
-
Anti-apoptotic proteins: Bcl-2, Bcl-xL, Bcl-w, Mcl-1, and A1, which prevent apoptosis by sequestering pro-apoptotic proteins.[1]
-
Pro-apoptotic effector proteins: BAX and BAK, which, upon activation, oligomerize to form pores in the outer mitochondrial membrane, leading to MOMP.[3][6]
-
Pro-apoptotic BH3-only proteins: BIM, BID, PUMA, NOXA, and BAD, which act as sensors of cellular stress and initiate apoptosis by either directly activating BAX/BAK or by inhibiting the anti-apoptotic Bcl-2 proteins.[1]
In healthy cells, a delicate equilibrium between these factions prevents aberrant apoptosis. In cancer cells, overexpression of anti-apoptotic proteins like Bcl-2 sequesters BH3-only proteins, preventing BAX/BAK activation and subsequent cell death.[7]
Mechanism of Action of Venetoclax
Venetoclax is a BH3-mimetic drug that selectively binds with high affinity to the BH3-binding groove of the Bcl-2 protein.[3][4] This action competitively displaces pro-apoptotic BH3-only proteins, such as BIM.[8][9] Once liberated, these BH3-only proteins can then activate the effector proteins BAX and BAK.[3] The activation of BAX and BAK leads to their oligomerization in the mitochondrial outer membrane, forming pores that result in MOMP.[8][9] This permeabilization allows for the release of pro-apoptotic factors, most notably cytochrome c, from the mitochondrial intermembrane space into the cytoplasm.[8][10] Cytoplasmic cytochrome c then binds to Apaf-1, triggering the formation of the apoptosome and subsequent activation of caspase-9 and the downstream executioner caspases (e.g., caspase-3), ultimately leading to apoptotic cell death.
Signaling Pathway of Venetoclax-Induced Apoptosis
Caption: Venetoclax inhibits Bcl-2, leading to BIM release, BAX/BAK activation, MOMP, and apoptosis.
Quantitative Data on Venetoclax Activity
The efficacy of Venetoclax is often quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of the drug required to inhibit a biological process by 50%. The IC50 values for Venetoclax-induced cell death vary across different cancer cell lines, reflecting their dependency on Bcl-2 for survival.
| Cell Line | Cancer Type | IC50 (nM) | Exposure Time (h) | Reference |
| T-ALL | T-cell Acute Lymphoblastic Leukemia | 2600 | Not Specified | [5] |
| B-ALL | B-cell Acute Lymphoblastic Leukemia | 690 | Not Specified | [5] |
| OCI-AML2 | Acute Myeloid Leukemia | 1.1 | 48 | [11] |
| HL-60 | Acute Myeloid Leukemia | 4 | 48 | [11] |
| MOLM-14 | Acute Myeloid Leukemia | 52.5 | 48 | [11] |
| THP-1 | Acute Myeloid Leukemia | 1100 | 48 | [11] |
| OCI-AML3 | Acute Myeloid Leukemia | >1000 (resistant) | 48 | [12] |
| MV4;11 | Acute Myeloid Leukemia | <1000 (sensitive) | 48 | [12] |
| MOLM13 | Acute Myeloid Leukemia | <1000 (sensitive) | 48 | [12] |
| KG-1 | Acute Myeloid Leukemia | 11090 (24h), 9950 (48h) | 24, 48 | [13] |
Experimental Protocols for Assessing MOMP
The induction of MOMP is a critical event in the mechanism of action of Bcl-2 inhibitors. Several experimental techniques can be employed to assess this phenomenon.
Cytochrome c Release Assay by Western Blotting
This assay directly measures the translocation of cytochrome c from the mitochondria to the cytosol, a hallmark of MOMP.
Protocol:
-
Cell Treatment: Culture the cells of interest and treat them with various concentrations of Venetoclax or a vehicle control for the desired duration.
-
Cell Harvesting and Fractionation:
-
Harvest approximately 5 x 107 cells by centrifugation.[14]
-
Wash the cells with ice-cold PBS.[14]
-
Resuspend the cell pellet in a cytosol extraction buffer containing protease inhibitors.[14]
-
Incubate on ice to allow for cell lysis.
-
Homogenize the cells using a Dounce homogenizer on ice.[14]
-
Centrifuge the homogenate at a low speed (e.g., 700 x g) to pellet nuclei and intact cells.[14]
-
Transfer the supernatant to a new tube and centrifuge at a higher speed (e.g., 10,000 x g) to pellet the mitochondria.[14]
-
The resulting supernatant is the cytosolic fraction, and the pellet contains the mitochondrial fraction.
-
-
Western Blot Analysis:
-
Determine the protein concentration of both the cytosolic and mitochondrial fractions.
-
Separate equal amounts of protein from each fraction by SDS-PAGE.
-
Transfer the proteins to a nitrocellulose or PVDF membrane.
-
Probe the membrane with a primary antibody specific for cytochrome c.
-
Use antibodies against organelle-specific markers (e.g., COX IV for mitochondria and GAPDH for cytosol) to verify the purity of the fractions.
-
Incubate with a suitable secondary antibody and detect the protein bands using a chemiluminescence-based detection system.
-
An increase in the cytochrome c signal in the cytosolic fraction and a corresponding decrease in the mitochondrial fraction of Venetoclax-treated cells compared to controls indicates the induction of MOMP.
Experimental Workflow for Cytochrome c Release Assay
Caption: Workflow for detecting cytochrome c release to assess MOMP after Venetoclax treatment.
Mitochondrial Membrane Potential (ΔΨm) Assay
A drop in the mitochondrial membrane potential is another key indicator of mitochondrial dysfunction and often precedes or accompanies MOMP.
Protocol:
-
Cell Treatment: Treat cells with Venetoclax and controls as described above.
-
Staining:
-
Harvest the cells and wash them with PBS.
-
Resuspend the cells in a suitable buffer and stain with a potentiometric fluorescent dye such as JC-1 or TMRM.
-
JC-1 dye exhibits potential-dependent accumulation in mitochondria, resulting in a fluorescence emission shift from green (~529 nm) to red (~590 nm). A decrease in the red/green fluorescence intensity ratio indicates mitochondrial depolarization.
-
TMRM is a cell-permeant, cationic, red-orange fluorescent dye that accumulates in active mitochondria. A decrease in TMRM fluorescence indicates a loss of membrane potential.
-
-
Analysis:
-
Analyze the stained cells using a flow cytometer or a fluorescence microscope.
-
Quantify the percentage of cells with depolarized mitochondria in the Venetoclax-treated samples compared to the controls.
-
Logical Relationship of Bcl-2 Inhibition to Apoptosis
Caption: Logical cascade from Bcl-2 inhibition by Venetoclax to the induction of apoptosis.
Conclusion
The inhibition of Bcl-2 by targeted agents like Venetoclax represents a powerful therapeutic strategy that directly engages the intrinsic apoptotic pathway. The central mechanism of action is the induction of mitochondrial outer membrane permeabilization, a point of no return in the cell death process. Understanding the intricate molecular interactions within the Bcl-2 family and mastering the experimental techniques to assess MOMP are crucial for the continued development and optimization of Bcl-2 inhibitors in cancer therapy. This guide provides a foundational framework for researchers and drug development professionals working in this exciting and impactful field.
References
- 1. The BCL2 selective inhibitor venetoclax induces rapid onset apoptosis of CLL cells in patients via a TP53-independent mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 2. BCL-2 Antagonism to Target the Intrinsic Mitochondrial Pathway of Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mechanisms of action of the BCL-2 inhibitor venetoclax in multiple myeloma: a literature review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pathways and mechanisms of venetoclax resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Venetoclax Drug Increases the Apoptosis of T and B Acute Lymphoblastic Leukemia Cells by Reducing the Expression of BCL-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Progress in understanding the mechanisms of resistance to BCL-2 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Targeting BCL2 with venetoclax is a promising therapeutic strategy for “double-proteinexpression” lymphoma with MYC and BCL2 rearrangements - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. AMP-Activated Protein Kinase Contributes to Apoptosis Induced by the Bcl-2 Inhibitor Venetoclax in Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Frontiers | Hymeglusin Enhances the Pro-Apoptotic Effects of Venetoclax in Acute Myeloid Leukemia [frontiersin.org]
- 14. PROTOCOL: Western Blot Detection of Cytoplasmic Cytochr [novusbio.com]
An In-depth Technical Guide to the Selectivity of Bcl-2-IN-2 for Bcl-2 Family Proteins
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the selectivity profile of Bcl-2-IN-2, a potent inhibitor of the B-cell lymphoma 2 (Bcl-2) protein. This document details the quantitative binding affinities, methodologies for key experimental assays, and the underlying signaling pathways, offering valuable insights for researchers in apoptosis and drug discovery.
Introduction to Bcl-2 Family Proteins and Apoptosis
The Bcl-2 family of proteins are central regulators of the intrinsic pathway of apoptosis, or programmed cell death.[1] This family is comprised of both anti-apoptotic members (e.g., Bcl-2, Bcl-xL, Mcl-1) and pro-apoptotic members (e.g., Bax, Bak, Bad, Bid, Puma, Noxa). The balance between these opposing factions dictates the cell's fate. Anti-apoptotic proteins function by sequestering their pro-apoptotic counterparts, thereby preventing the permeabilization of the outer mitochondrial membrane and the subsequent release of cytochrome c, a key event in the activation of the caspase cascade that executes apoptosis.[2]
In many cancers, the overexpression of anti-apoptotic Bcl-2 family proteins is a common mechanism of survival and resistance to therapy. This has made them attractive targets for the development of novel anti-cancer drugs. This compound is a small molecule inhibitor designed to selectively target Bcl-2, thereby liberating pro-apoptotic proteins and triggering cell death in cancer cells dependent on Bcl-2 for survival.
Selectivity Profile of this compound
This compound demonstrates high potency and selectivity for Bcl-2 over other anti-apoptotic family members, most notably Bcl-xL. This selectivity is crucial for minimizing off-target effects, as Bcl-xL is known to be important for the survival of platelets, and its inhibition can lead to thrombocytopenia.
Quantitative Binding and Inhibitory Activity
The inhibitory activity of this compound has been quantified using in vitro biochemical assays. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of the inhibitor required to reduce the binding of a fluorescently labeled ligand to the target protein by 50%, are summarized in the table below.
| Target Protein | IC50 (nM) | Selectivity (fold) vs. Bcl-2 |
| Bcl-2 | 0.034 | 1 |
| Bcl-xL | 43 | >1000 |
| Bcl-2 (G101V mutant) | 1.2 | ~35 |
Data sourced from commercially available technical datasheets.[3][4]
Cellular Activity
In addition to its biochemical potency, this compound exhibits potent anti-proliferative activity in cancer cell lines that are dependent on Bcl-2 for survival.
| Cell Line | IC50 (nM) |
| RS4;11 (B-cell acute lymphoblastic leukemia) | 1.9 |
Data sourced from a commercially available technical datasheet.[4]
Experimental Protocols
The determination of the selectivity and potency of Bcl-2 inhibitors like this compound relies on a variety of robust biochemical and cell-based assays. Below are detailed methodologies for key experiments.
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay for Binding Affinity
TR-FRET is a commonly used method to measure the binding affinity of inhibitors to Bcl-2 family proteins in a high-throughput format.
Principle: This assay measures the disruption of the interaction between a Bcl-2 family protein and a fluorescently labeled peptide derived from the BH3 domain of a pro-apoptotic protein (e.g., Bak or Bim). The Bcl-2 protein is typically tagged with a donor fluorophore (e.g., Terbium), and the BH3 peptide is labeled with an acceptor fluorophore (e.g., FITC or a proprietary dye). When the two are in close proximity due to binding, excitation of the donor leads to energy transfer to the acceptor, resulting in a FRET signal. An inhibitor will compete with the labeled peptide for binding to the Bcl-2 protein, leading to a decrease in the FRET signal.
Protocol Outline:
-
Reagent Preparation:
-
Recombinant human Bcl-2, Bcl-xL, or Mcl-1 protein (e.g., His-tagged).
-
Fluorescently labeled BH3 peptide (e.g., FITC-Bak BH3).
-
Terbium-labeled anti-His antibody.
-
Assay buffer (e.g., PBS with 0.05% Tween-20).
-
Serial dilutions of this compound.
-
-
Assay Procedure (384-well plate format):
-
Add assay buffer to all wells.
-
Add the Bcl-2 family protein and the Terbium-labeled antibody to all wells except the negative control.
-
Add the FITC-labeled BH3 peptide to all wells.
-
Add serial dilutions of this compound or vehicle control (DMSO) to the appropriate wells.
-
Incubate the plate at room temperature for a specified time (e.g., 1-2 hours), protected from light.
-
-
Data Acquisition:
-
Read the plate on a TR-FRET enabled plate reader, with excitation at the donor's excitation wavelength (e.g., 340 nm) and emission at both the donor and acceptor emission wavelengths (e.g., 620 nm for Terbium and 520 nm for FITC).
-
The TR-FRET signal is typically calculated as the ratio of the acceptor emission to the donor emission.
-
-
Data Analysis:
-
The percentage of inhibition is calculated for each concentration of the inhibitor.
-
The IC50 value is determined by fitting the concentration-response data to a four-parameter logistic equation.
-
References
Preliminary In Vitro Cytotoxicity of Bcl-2 Inhibitors: A Technical Overview
Disclaimer: Initial searches for a compound specifically designated "Bcl-2-IN-2" did not yield any publicly available in vitro cytotoxicity data. Therefore, this guide focuses on a representative and recently described pan-Bcl-2 family inhibitor, IS21 , to provide a comprehensive overview of the expected data, experimental protocols, and relevant biological pathways for a compound in this class. IS21 is a novel pan-BH3 mimetic that targets the anti-apoptotic proteins Bcl-2, Bcl-xL, and Mcl-1.[1][2]
In Vitro Cytotoxicity Data for IS21
The pan-inhibitor IS21 has demonstrated cytotoxic activity across a range of human cancer cell lines. Its efficacy is particularly noted in tumor types where Bcl-2 family proteins are known to play a critical role in cell survival.[1][2]
Table 1: IC₅₀ Values of IS21 in T-cell Acute Lymphoblastic Leukemia (T-ALL) Cell Lines
| Cell Line | IC₅₀ (µM) at 48h | Key Characteristics |
| TALL1 | Not specified, but sensitive | High Bcl-2 protein levels |
| LOUCY | Not specified, but sensitive | High Bcl-2 protein levels |
| MOLT-3 | Not specified, but sensitive | |
| JURKAT | 38.43 | Most resistant, lower Bcl-2 levels |
Data summarized from a study where IS21's viability reduction ranged from IC₅₀ values of 5.4 to 38.43 µM across four T-ALL cell lines.[1][3]
Table 2: Activity of IS21 in Various Solid Tumor Cell Lines
| Cancer Type | Cell Lines Tested | Treatment Duration | Assay Used | Observed Effect |
| Melanoma | M14, A375, LOX IMVI, etc. | 72 hours | MTT Assay | Reduction in cell viability[1][4] |
| Ovarian Cancer | OVCAR 3, OVCAR 5, OVCAR 8, etc. | 5 days | MTS Assay | Reduction in cell viability[1] |
| Pancreatic Cancer | HPAFII, PANC1, CFPAC1, L3.6 | Not specified | MTT Assay | Reduction in cell viability[1] |
| Non-Small Cell Lung Cancer (NSCLC) | H1299, A549, HCC827, H460 | 72 hours | MTT Assay | Reduction in cell viability[1][4] |
Experimental Protocols
The following are generalized methodologies for the key in vitro cytotoxicity experiments cited in the preliminary analysis of Bcl-2 inhibitors like IS21.
Cell Culture and Compound Preparation
-
Cell Lines: Human cancer cell lines such as T-ALL (JURKAT, TALL1, LOUCY, MOLT-3), melanoma (A375, M14), and ovarian cancer (OVCAR series) are commonly used.[1]
-
Culture Medium: Cells are typically maintained in RPMI-1640 complete medium supplemented with 10% fetal bovine serum (FBS), 1% L-glutamine, and penicillin/streptomycin.[1]
-
Compound Preparation: The inhibitor (e.g., IS21) is dissolved in dimethyl sulfoxide (DMSO) to create a high-concentration stock solution (e.g., 20 mM) and then further diluted to final experimental concentrations in the complete culture medium. Control cells are treated with an equivalent percentage of DMSO.[1]
Cell Viability and Cytotoxicity Assays
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.
-
Plating: Seed cells in 96-well plates and allow them to adhere for 24 hours.[1]
-
Treatment: Expose the cells to a range of concentrations of the Bcl-2 inhibitor for a specified duration (e.g., 72 hours).[4]
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for a few hours. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to a purple formazan.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.
-
Measurement: Read the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader. The results are typically expressed as a percentage of the viability of control-treated cells.[4]
This assay quantifies ATP, which signals the presence of metabolically active cells.
-
Plating and Treatment: Plate and treat cells in 96-well plates as described for the MTT assay.[5]
-
Reagent Addition: Add the CellTiter-Glo® reagent directly to the wells. This reagent lyses the cells and contains luciferase and its substrate to generate a luminescent signal proportional to the amount of ATP present.
-
Incubation: Incubate briefly at room temperature to stabilize the signal.
-
Measurement: Measure luminescence using a luminometer.[5]
This method is used to count the number of viable cells.
-
Cell Culture and Treatment: Treat suspension cells (e.g., T-ALL cell lines) in culture flasks or plates with the inhibitor for the desired time (e.g., 48 hours).[1]
-
Staining: Mix a small sample of the cell suspension with an equal volume of Trypan Blue dye.
-
Counting: Viable cells with intact membranes exclude the blue dye and appear bright, while non-viable cells take up the dye and appear blue. Count the number of viable and non-viable cells using a hemocytometer or an automated cell counter.[1]
Visualizations
Bcl-2 Family Signaling Pathway in Apoptosis
The Bcl-2 family of proteins are central regulators of the intrinsic (or mitochondrial) pathway of apoptosis.[6] Anti-apoptotic members like Bcl-2, Bcl-xL, and Mcl-1 prevent cell death by sequestering pro-apoptotic proteins.[7] BH3-mimetics like IS21 inhibit these anti-apoptotic proteins, leading to the activation of effector proteins BAX and BAK, which permeabilize the mitochondrial outer membrane.[8][9] This results in the release of cytochrome c, activating a caspase cascade that executes cell death.[7]
Caption: The intrinsic apoptosis pathway regulated by the Bcl-2 protein family.
General Experimental Workflow for In Vitro Cytotoxicity Screening
The process for evaluating the cytotoxic effects of a compound in vitro follows a standardized workflow, from initial cell culture preparation to final data analysis.
Caption: Standard workflow for assessing in vitro cytotoxicity of a test compound.
References
- 1. Bcl-2 family inhibitors sensitize human cancer models to therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. aacrjournals.org [aacrjournals.org]
- 6. Mitochondrial signaling in cell death via the Bcl-2 family - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Mimicking the BH3 domain to kill cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for Bcl-2-IN-2 in In Vitro Apoptosis Assays
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for utilizing Bcl-2-IN-2, a potent and selective inhibitor of the B-cell lymphoma 2 (Bcl-2) protein, in various in vitro apoptosis assays. The information herein is intended to guide researchers in accurately assessing the pro-apoptotic activity of this compound in cancer cell lines.
Introduction
Bcl-2 is a key anti-apoptotic protein that is frequently overexpressed in various malignancies, contributing to tumor cell survival and resistance to therapy.[1][2] this compound is a small molecule inhibitor designed to specifically target Bcl-2, thereby restoring the natural process of programmed cell death, or apoptosis.[3] This document outlines the mechanism of action of Bcl-2 inhibitors and provides comprehensive protocols for evaluating the efficacy of this compound in inducing apoptosis in vitro.
Mechanism of Action of Bcl-2 Inhibitors
The Bcl-2 family of proteins consists of both anti-apoptotic members (e.g., Bcl-2, Bcl-xL, Mcl-1) and pro-apoptotic members (e.g., Bax, Bak, Bad, Bim).[4][5] In healthy cells, a balance between these proteins maintains cellular homeostasis. In cancer cells, the overexpression of anti-apoptotic proteins like Bcl-2 sequesters pro-apoptotic proteins, preventing them from initiating the apoptotic cascade.[1][6]
Bcl-2 inhibitors, such as this compound, function as BH3 mimetics. They bind to the BH3-binding groove of anti-apoptotic Bcl-2 proteins, displacing pro-apoptotic BH3-only proteins like Bim.[7] This leads to the activation of effector proteins Bax and Bak, which then oligomerize and insert into the outer mitochondrial membrane. This process, known as mitochondrial outer membrane permeabilization (MOMP), results in the release of cytochrome c and other pro-apoptotic factors into the cytoplasm.[7] Cytochrome c then binds to Apaf-1, forming the apoptosome, which in turn activates caspase-9, the initiator caspase in the intrinsic apoptotic pathway. Caspase-9 then activates executioner caspases, such as caspase-3 and -7, which orchestrate the dismantling of the cell, leading to apoptosis.[7]
Quantitative Data for this compound
The following table summarizes the reported inhibitory concentrations of this compound.
| Target/Cell Line | IC50 | Reference |
| Bcl-2 | 0.034 nM | [3] |
| Bcl-xL | 43 nM | [3] |
| RS4;11 (Cell Proliferation) | 1.9 nM | [3] |
Experimental Protocols
The following are detailed protocols for commonly used in vitro assays to assess apoptosis induced by this compound. It is recommended to perform a dose-response and time-course experiment to determine the optimal conditions for your specific cell line and experimental setup.
Cell Viability Assay (e.g., MTT or CellTiter-Glo®)
This initial assay is crucial for determining the cytotoxic concentration range of this compound on the chosen cell line(s).
Materials:
-
Target cancer cell line(s)
-
Complete cell culture medium
-
This compound (stock solution in DMSO)
-
96-well clear or white-walled microplates
-
MTT reagent or CellTiter-Glo® Luminescent Cell Viability Assay kit
-
Plate reader (absorbance or luminescence)
Protocol:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.
-
Incubate for 24 hours at 37°C in a humidified CO2 incubator.
-
Prepare serial dilutions of this compound in complete medium. A suggested starting range is 0.1 nM to 1 µM. Also, prepare a vehicle control (DMSO) at the same final concentration as the highest this compound concentration.
-
Add 100 µL of the diluted this compound or vehicle control to the respective wells.
-
Incubate for 24, 48, and 72 hours.
-
At each time point, perform the viability assay according to the manufacturer's instructions (e.g., add MTT reagent and incubate for 4 hours, then solubilize formazan crystals, or add CellTiter-Glo® reagent and measure luminescence).
-
Measure absorbance or luminescence using a plate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of this compound that inhibits cell growth by 50%).
Annexin V and Propidium Iodide (PI) Staining for Apoptosis Detection by Flow Cytometry
This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[8][9]
Materials:
-
Cells treated with this compound and vehicle control
-
Annexin V-FITC (or other fluorochrome conjugate)
-
Propidium Iodide (PI)
-
1X Annexin V Binding Buffer (10 mM HEPES, 140 mM NaCl, 2.5 mM CaCl2, pH 7.4)
-
Flow cytometer
Protocol:
-
Seed cells and treat with this compound at concentrations around the predetermined IC50 value and a vehicle control for the desired time (e.g., 24 or 48 hours).
-
Harvest cells, including any floating cells from the supernatant, by centrifugation (e.g., 300 x g for 5 minutes).
-
Wash the cells once with cold PBS.
-
Resuspend the cell pellet in 1X Annexin V Binding Buffer to a concentration of approximately 1 x 10^6 cells/mL.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Annexin V Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour.
-
Viable cells: Annexin V-negative and PI-negative
-
Early apoptotic cells: Annexin V-positive and PI-negative
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive
-
Necrotic cells: Annexin V-negative and PI-positive
-
Caspase-Glo® 3/7 Assay
This luminescent assay measures the activity of caspases-3 and -7, key executioner caspases in the apoptotic pathway.[3][10]
Materials:
-
Cells treated with this compound and vehicle control in a white-walled 96-well plate
-
Caspase-Glo® 3/7 Assay System
-
Luminometer
Protocol:
-
Seed cells in a white-walled 96-well plate and treat with this compound and a vehicle control as described for the viability assay.
-
After the desired incubation period, remove the plate from the incubator and allow it to equilibrate to room temperature.
-
Reconstitute the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions.[10]
-
Add 100 µL of the Caspase-Glo® 3/7 Reagent to each well.
-
Mix the contents of the wells by gently shaking the plate on a plate shaker for 30-60 seconds.
-
Incubate the plate at room temperature for 1 to 3 hours, protected from light.
-
Measure the luminescence of each well using a luminometer.
-
An increase in luminescence is proportional to the amount of caspase-3/7 activity.
TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) Assay
The TUNEL assay detects DNA fragmentation, a hallmark of late-stage apoptosis.[11]
Materials:
-
Cells cultured on coverslips or in chamber slides, treated with this compound and vehicle control
-
In Situ Cell Death Detection Kit (e.g., from Roche or similar)
-
Fixation solution (e.g., 4% paraformaldehyde in PBS)
-
Permeabilization solution (e.g., 0.1% Triton™ X-100 in 0.1% sodium citrate)
-
Fluorescence microscope
Protocol:
-
Grow cells on coverslips or chamber slides and treat with this compound and a vehicle control.
-
Wash the cells with PBS.
-
Fix the cells with fixation solution for 1 hour at room temperature.
-
Wash the cells with PBS.
-
Incubate the cells with permeabilization solution for 2 minutes on ice.
-
Wash the cells with PBS.
-
Prepare the TUNEL reaction mixture (enzyme and label solution) according to the manufacturer's protocol.
-
Add the TUNEL reaction mixture to the cells and incubate for 60 minutes at 37°C in a humidified atmosphere in the dark.[11]
-
Wash the cells three times with PBS.
-
Mount the coverslips with a mounting medium containing a nuclear counterstain (e.g., DAPI).
-
Visualize the cells using a fluorescence microscope. TUNEL-positive cells will show green fluorescence in the nucleus.
Visualizations
Caption: Bcl-2 Inhibitor Signaling Pathway
Caption: In Vitro Apoptosis Assay Workflow
References
- 1. mdpi.com [mdpi.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. The Bcl-2-regulated apoptosis switch: mechanism and therapeutic potential - PMC [pmc.ncbi.nlm.nih.gov]
- 5. BCL2 Inhibitors: What's the Latest Research? | Dana-Farber Cancer Institute [blog.dana-farber.org]
- 6. High efficacy of the BCL-2 inhibitor ABT199 (venetoclax) in BCL-2 high-expressing neuroblastoma cell lines and xenografts and rational for combination with MCL-1 inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 7. aacrjournals.org [aacrjournals.org]
- 8. glpbio.com [glpbio.com]
- 9. BCL | CymitQuimica [cymitquimica.com]
- 10. arxiv.org [arxiv.org]
- 11. Current Advances and Future Strategies for BCL-2 Inhibitors: Potent Weapons against Cancers - PMC [pmc.ncbi.nlm.nih.gov]
Bcl-2-IN-2 cell viability assay (e.g., MTT, CellTiter-Glo) conditions
Introduction to Bcl-2 and a Novel Inhibitor, Bcl-2-IN-2
The B-cell lymphoma 2 (Bcl-2) family of proteins are central regulators of the intrinsic apoptotic pathway, a programmed cell death mechanism crucial for tissue homeostasis.[1] This family includes both pro-apoptotic members (e.g., Bax, Bak) and anti-apoptotic members (e.g., Bcl-2, Bcl-xL, Mcl-1).[2] In many cancers, the overexpression of anti-apoptotic Bcl-2 proteins allows malignant cells to evade apoptosis, contributing to tumor progression and resistance to therapy.[3][4]
This compound is a novel small molecule inhibitor designed to target the anti-apoptotic protein Bcl-2. By binding to Bcl-2, it disrupts the sequestration of pro-apoptotic proteins, leading to the activation of the apoptotic cascade and subsequent cancer cell death.[5] The efficacy of this compound can be quantified by assessing its impact on the viability of cancer cell lines using various in vitro assays.
This document provides detailed protocols for two common cell viability assays, MTT and CellTiter-Glo, to evaluate the cytotoxic effects of this compound.
Mechanism of Action: Bcl-2 Inhibition and Apoptosis Induction
Bcl-2 and other anti-apoptotic family members function by binding to and sequestering pro-apoptotic proteins like Bax and Bak, preventing their activation.[2] The activation of pro-apoptotic "BH3-only" proteins (e.g., Bim, Puma) in response to cellular stress disrupts this interaction, freeing Bax and Bak to oligomerize at the mitochondrial outer membrane. This leads to mitochondrial outer membrane permeabilization (MOMP), the release of cytochrome c, and the activation of caspases, ultimately executing apoptosis.[1][6] Bcl-2 inhibitors mimic the action of BH3-only proteins, competitively binding to the BH3-binding groove of anti-apoptotic proteins, thereby liberating pro-apoptotic proteins to initiate cell death.
Bcl-2 Signaling Pathway and Inhibition
Experimental Protocols
Cell Lines and Culture Conditions
A panel of cancer cell lines with varying levels of Bcl-2 expression is recommended to assess the selectivity and efficacy of this compound. Examples include hematological malignancy cell lines (e.g., HL-60, K562) and solid tumor cell lines (e.g., A375 melanoma, MCF-7 breast cancer).[7] Cells should be maintained in the recommended culture medium supplemented with fetal bovine serum (FBS) and antibiotics, and incubated at 37°C in a humidified atmosphere with 5% CO2.
Preparation of this compound Stock Solution
Dissolve this compound in dimethyl sulfoxide (DMSO) to prepare a high-concentration stock solution (e.g., 10 mM). Store the stock solution at -20°C or -80°C. Prepare fresh dilutions in culture medium prior to each experiment, ensuring the final DMSO concentration does not exceed a non-toxic level (typically ≤ 0.5%).
Experimental Workflow for Cell Viability Assays
Cell Viability Assay Workflow
Protocol 1: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
Principle: The MTT assay is a colorimetric assay that measures the reduction of yellow MTT by mitochondrial succinate dehydrogenase to an insoluble purple formazan product. The amount of formazan produced is proportional to the number of viable, metabolically active cells.[7]
Materials:
-
96-well flat-bottom plates
-
Cancer cell lines
-
Complete culture medium
-
This compound
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium. Incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the existing medium from the wells and add 100 µL of the diluted compound. Include vehicle control (medium with DMSO) and untreated control wells.
-
Incubation: Incubate the plate for 48 to 72 hours at 37°C in a 5% CO2 incubator.[8]
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
Protocol 2: CellTiter-Glo® Luminescent Cell Viability Assay
Principle: The CellTiter-Glo® assay is a homogeneous method that quantifies ATP, an indicator of metabolically active cells. The assay reagent lyses the cells and generates a luminescent signal proportional to the amount of ATP present.[7]
Materials:
-
Opaque-walled 96-well plates
-
Cancer cell lines
-
Complete culture medium
-
This compound
-
CellTiter-Glo® Reagent
-
Luminometer
Procedure:
-
Cell Seeding: Seed cells in an opaque-walled 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium. Incubate for 24 hours.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium and add 100 µL to the respective wells. Include vehicle and untreated controls.
-
Incubation: Incubate the plate for 48 to 72 hours at 37°C in a 5% CO2 incubator.
-
Reagent Preparation and Addition: Equilibrate the plate and the CellTiter-Glo® Reagent to room temperature for approximately 30 minutes. Add 100 µL of CellTiter-Glo® Reagent to each well.
-
Signal Stabilization: Mix the contents for 2 minutes on an orbital shaker to induce cell lysis. Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Luminescence Measurement: Record the luminescence using a luminometer.
Data Analysis and Presentation
Cell viability is typically expressed as a percentage relative to the vehicle-treated control cells. The half-maximal inhibitory concentration (IC50), which is the concentration of the compound that reduces cell viability by 50%, is calculated using non-linear regression analysis of the dose-response curve.
Table 1: Representative IC50 Values of a Bcl-2 Inhibitor in Various Cancer Cell Lines
| Cell Line | Cancer Type | Bcl-2 Expression | IC50 (µM) after 72h Treatment |
| HL-60 | Acute Promyelocytic Leukemia | High | 9.1 |
| K562 | Chronic Myelogenous Leukemia | Low | > 50 |
| A375 | Malignant Melanoma | Moderate | 27.1 |
| MCF-7 | Breast Adenocarcinoma | Low | > 50 |
| SK-MEL-28 | Malignant Melanoma | High | 15.8 |
Note: The data presented in this table is representative and based on published results for Bcl-2 inhibitors. Actual values for this compound may vary.[7]
Table 2: Comparison of Assay Parameters for MTT and CellTiter-Glo
| Parameter | MTT Assay | CellTiter-Glo Assay |
| Principle | Measures metabolic activity via mitochondrial dehydrogenase | Measures ATP levels |
| Detection | Colorimetric (Absorbance) | Luminescent |
| Plate Type | Clear | Opaque |
| Throughput | High | High |
| Sensitivity | Good | Excellent |
| Assay Steps | Multiple steps (reagent addition, solubilization) | Single reagent addition |
Conclusion
The MTT and CellTiter-Glo assays are robust and reliable methods for determining the cytotoxic effects of the Bcl-2 inhibitor, this compound, on cancer cells. The choice of assay may depend on the available equipment and the desired sensitivity. The provided protocols offer a framework for conducting these experiments, which can be further optimized based on the specific cell lines and experimental conditions. By quantifying the reduction in cell viability and determining the IC50 values, researchers can effectively evaluate the therapeutic potential of this compound.
References
- 1. Mitochondrial signaling in cell death via the Bcl-2 family - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Bcl-2 - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. Frontiers | Identification of a Novel Bcl-2 Inhibitor by Ligand-Based Screening and Investigation of Its Anti-cancer Effect on Human Breast Cancer Cells [frontiersin.org]
- 5. researchgate.net [researchgate.net]
- 6. scispace.com [scispace.com]
- 7. Bcl-2 family inhibitors sensitize human cancer models to therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. High efficacy of the BCL-2 inhibitor ABT199 (venetoclax) in BCL-2 high-expressing neuroblastoma cell lines and xenografts and rational for combination with MCL-1 inhibition - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Apoptosis Detection Using Bcl-2-IN-2 by Flow Cytometry
For Researchers, Scientists, and Drug Development Professionals
Introduction
Programmed cell death, or apoptosis, is a crucial physiological process for tissue homeostasis. The B-cell lymphoma 2 (Bcl-2) family of proteins are central regulators of the intrinsic apoptotic pathway. This family includes both anti-apoptotic members (e.g., Bcl-2, Bcl-xL, Mcl-1) and pro-apoptotic members (e.g., Bax, Bak, Bad, Bid, Puma). The balance between these opposing factions dictates the cell's fate. In many cancers, the overexpression of anti-apoptotic proteins like Bcl-2 allows malignant cells to evade apoptosis, contributing to tumor progression and resistance to therapy.
Bcl-2-IN-2 is a potent and highly selective small molecule inhibitor of the Bcl-2 protein. By binding to the BH3-binding groove of Bcl-2, it disrupts the interaction between Bcl-2 and pro-apoptotic proteins. This frees up pro-apoptotic proteins to activate the mitochondrial pathway of apoptosis, leading to caspase activation and cell death.
This document provides a detailed protocol for inducing apoptosis in cells using this compound and quantifying the apoptotic cell population using flow cytometry with Annexin V and Propidium Iodide (PI) staining.
Mechanism of Action of Bcl-2 and Inhibition by this compound
The intrinsic pathway of apoptosis is tightly controlled by the Bcl-2 family of proteins at the mitochondrial outer membrane. In healthy cells, anti-apoptotic proteins like Bcl-2 sequester pro-apoptotic "effector" proteins such as Bax and Bak, preventing their activation. Upon receiving an apoptotic stimulus, "BH3-only" proteins are activated and bind to the anti-apoptotic Bcl-2 members, including Bcl-2 itself. This releases Bax and Bak, which then oligomerize and form pores in the mitochondrial outer membrane. This permeabilization leads to the release of cytochrome c and other pro-apoptotic factors into the cytoplasm, activating the caspase cascade and executing apoptosis.
This compound mimics the action of BH3-only proteins. It binds with high affinity to the hydrophobic groove of Bcl-2, preventing it from sequestering pro-apoptotic proteins. This leads to the activation of Bax and Bak, subsequent mitochondrial outer membrane permeabilization, and the induction of apoptosis.
Quantitative Data Summary
The following table summarizes key quantitative data for this compound and related compounds.
| Parameter | Value | Notes |
| This compound IC₅₀ | 0.034 nM | Potent inhibitor of Bcl-2.[1] |
| This compound Selectivity | >1000-fold for Bcl-2 over Bcl-xL | Highly selective for Bcl-2.[1] |
| Bcl-2 Inhibitor II (YC137) Effective Concentration | < 300 nM | Induces apoptosis in Bcl-2-overexpressing cells.[2] |
| General Bcl-2 Inhibitor Concentration Range for Apoptosis Induction | 10 nM - 10 µM | Effective range for similar inhibitors like ABT-737.[1] |
| Typical Incubation Time for Apoptosis Induction | 4 - 48 hours | Varies depending on cell type and inhibitor concentration.[1][3][4][5] |
Experimental Protocol: Apoptosis Detection by Flow Cytometry
This protocol describes the treatment of a cell line with this compound to induce apoptosis, followed by staining with Annexin V-FITC and Propidium Iodide (PI) for analysis by flow cytometry.
Materials and Reagents
| Reagent | Supplier | Notes |
| This compound | MedChemExpress or similar | Prepare a stock solution in DMSO. |
| Cell Culture Medium | Varies by cell line | e.g., RPMI-1640, DMEM |
| Fetal Bovine Serum (FBS) | Varies by cell line | |
| Penicillin-Streptomycin | Varies by cell line | |
| Phosphate-Buffered Saline (PBS) | Standard laboratory supplier | Calcium and magnesium-free. |
| Trypsin-EDTA (for adherent cells) | Standard laboratory supplier | |
| Annexin V-FITC Apoptosis Detection Kit | e.g., Thermo Fisher Scientific, BD Biosciences | Should contain Annexin V-FITC, Propidium Iodide, and Binding Buffer. |
| DMSO | Sigma-Aldrich or similar | Vehicle control. |
| 6-well tissue culture plates | Standard laboratory supplier | |
| Flow cytometry tubes | Standard laboratory supplier |
Experimental Workflow
Step-by-Step Methodology
1. Cell Seeding: a. Culture cells of interest in appropriate medium to ~80% confluency. b. Seed cells into 6-well plates at a density that will not exceed 90% confluency at the end of the experiment (e.g., 0.5 x 10⁶ cells/well). c. Include wells for the following conditions:
- Untreated cells (negative control)
- Vehicle control (e.g., DMSO)
- This compound treated cells (multiple concentrations recommended, e.g., 10 nM, 100 nM, 1 µM)
- Positive control for apoptosis (e.g., staurosporine)
2. Treatment with this compound: a. Prepare dilutions of this compound in cell culture medium from a stock solution. b. Remove the culture medium from the wells and add the medium containing the different concentrations of this compound or controls. c. Incubate the cells for a predetermined time (e.g., 24 hours). Incubation times may need to be optimized for different cell lines.
3. Cell Harvesting: a. For suspension cells: Gently transfer the cells from each well into labeled flow cytometry tubes. b. For adherent cells: Collect the culture medium (which contains detached, potentially apoptotic cells) into a flow cytometry tube. Wash the adherent cells with PBS, then detach them using Trypsin-EDTA. Combine the detached cells with the collected medium. c. Centrifuge the cell suspensions at 300-400 x g for 5 minutes. d. Discard the supernatant.
4. Staining with Annexin V-FITC and Propidium Iodide: a. Wash the cell pellets by resuspending in 1 mL of cold PBS and centrifuging again. Discard the supernatant. b. Resuspend the cell pellets in 1X Binding Buffer at a concentration of approximately 1 x 10⁶ cells/mL. c. Transfer 100 µL of the cell suspension to a new flow cytometry tube. d. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to each tube. e. Gently vortex the tubes and incubate for 15 minutes at room temperature in the dark. f. After incubation, add 400 µL of 1X Binding Buffer to each tube.
5. Flow Cytometry Analysis: a. Analyze the samples on a flow cytometer within one hour of staining. b. Set up the flow cytometer with appropriate voltage and compensation settings using unstained and single-stained controls. c. Collect data for at least 10,000 events per sample. d. Analyze the data to differentiate between four cell populations:
- Viable cells: Annexin V-negative and PI-negative
- Early apoptotic cells: Annexin V-positive and PI-negative
- Late apoptotic/necrotic cells: Annexin V-positive and PI-positive
- Necrotic cells: Annexin V-negative and PI-positive
Data Presentation and Interpretation
The results of the flow cytometry analysis can be presented in a table format for easy comparison of the effects of different concentrations of this compound.
| Treatment | Concentration | % Viable Cells | % Early Apoptotic Cells | % Late Apoptotic/Necrotic Cells |
| Untreated Control | - | |||
| Vehicle Control | (e.g., 0.1% DMSO) | |||
| This compound | 10 nM | |||
| This compound | 100 nM | |||
| This compound | 1 µM | |||
| Positive Control | (e.g., 1 µM Staurosporine) |
An increase in the percentage of Annexin V-positive cells (both early and late apoptotic) with increasing concentrations of this compound indicates successful induction of apoptosis via the inhibition of Bcl-2.
Conclusion
The protocol described provides a robust method for evaluating the pro-apoptotic activity of the selective Bcl-2 inhibitor, this compound. By utilizing flow cytometry with Annexin V and PI staining, researchers can accurately quantify the induction of apoptosis and determine the dose- and time-dependent effects of this compound. This assay is a valuable tool for the study of apoptosis and the development of novel anti-cancer therapeutics targeting the Bcl-2 pathway.
References
- 1. researchgate.net [researchgate.net]
- 2. ABT-737, an inhibitor of Bcl-2 family proteins, is a potent inducer of apoptosis in multiple myeloma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Flow cytometry apoptosis assay in Jurkat cells | Domainex [domainex.co.uk]
- 4. researchgate.net [researchgate.net]
- 5. AMP-Activated Protein Kinase Contributes to Apoptosis Induced by the Bcl-2 Inhibitor Venetoclax in Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Bcl-2-IN-2 Co-Immunoprecipitation with Bcl-2 Protein
For Researchers, Scientists, and Drug Development Professionals
Introduction
The B-cell lymphoma 2 (Bcl-2) protein is a central regulator of the intrinsic apoptotic pathway, acting as a key survival factor in many cancers by sequestering pro-apoptotic proteins.[1][2][3][4][5] Small molecule inhibitors that disrupt the interaction between Bcl-2 and its pro-apoptotic partners are a promising class of anti-cancer therapeutics. Bcl-2-IN-2 is a highly potent and selective inhibitor of Bcl-2, demonstrating significant potential in inducing apoptosis in Bcl-2-dependent cancer cells.[6][7]
This application note provides a detailed protocol for the co-immunoprecipitation (Co-IP) of the Bcl-2 protein with its small molecule inhibitor, this compound. This technique is invaluable for confirming the direct interaction between this compound and the Bcl-2 protein within a cellular context, and for studying how this interaction may affect the binding of Bcl-2 to its natural protein partners. The protocol is designed for researchers in cancer biology, pharmacology, and drug development who are investigating the mechanism of action of Bcl-2 inhibitors.
Product Information: this compound
This compound is a potent and selective small molecule inhibitor of the Bcl-2 protein. Its high affinity and selectivity make it an excellent tool for studying the function of Bcl-2 in apoptosis and for validating target engagement in drug discovery programs.
| Property | Value | Reference |
| Target | Bcl-2 | [6][7] |
| IC50 (Bcl-2) | 0.034 nM | [6][7] |
| IC50 (Bcl-xL) | 43 nM | [6][7] |
| Selectivity | >1000-fold for Bcl-2 over Bcl-xL | [6][7] |
| Molecular Formula | C48H57N7O7S | [8] |
| Molecular Weight | 876.07 g/mol | [8] |
| Solubility | Soluble in DMSO | [8] |
Bcl-2 Signaling Pathway
The Bcl-2 family of proteins are key regulators of the intrinsic pathway of apoptosis.[1][2][4] This pathway is initiated by various intracellular stress signals, leading to the activation of pro-apoptotic "BH3-only" proteins. These proteins then activate the effector proteins BAX and BAK, which oligomerize at the mitochondrial outer membrane, leading to its permeabilization. This results in the release of cytochrome c and other pro-apoptotic factors into the cytoplasm, ultimately activating caspases and executing programmed cell death. Anti-apoptotic proteins, such as Bcl-2, prevent apoptosis by binding to and sequestering pro-apoptotic BH3-only proteins and/or BAX and BAK.[9][10] Bcl-2 inhibitors like this compound bind to the BH3-binding groove of Bcl-2, displacing pro-apoptotic proteins and thereby triggering apoptosis.[9][10]
Caption: The Bcl-2 signaling pathway in apoptosis.
Experimental Protocol: Co-Immunoprecipitation of Bcl-2 with this compound
This protocol details the steps for the co-immunoprecipitation of endogenous Bcl-2 with the small molecule inhibitor this compound from cultured mammalian cells.
Materials and Reagents
-
Cell Lines: A cell line with high endogenous expression of Bcl-2 (e.g., RS4;11, HL-60, or other hematological cancer cell lines).
-
This compound (prepared in DMSO)
-
Control Vehicle: DMSO
-
Primary Antibody: Anti-Bcl-2 antibody suitable for immunoprecipitation (e.g., mouse monoclonal[11] or rabbit polyclonal [N-19]).[12]
-
Isotype Control Antibody: Normal mouse IgG or rabbit IgG.
-
Protein A/G Agarose Beads or Magnetic Beads
-
Lysis Buffer: RIPA buffer or a non-denaturing lysis buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% NP-40) supplemented with protease and phosphatase inhibitors.
-
Wash Buffer: Lysis buffer without protease and phosphatase inhibitors.
-
Elution Buffer: 2x Laemmli sample buffer.
-
Phosphate-Buffered Saline (PBS)
-
Reagents and equipment for SDS-PAGE and Western Blotting.
Experimental Workflow
Caption: Experimental workflow for Co-IP.
Step-by-Step Protocol
1. Cell Culture and Treatment:
-
Plate cells at a density that will result in 80-90% confluency at the time of harvest.
-
Treat cells with the desired concentration of this compound or an equivalent volume of DMSO (vehicle control). The optimal concentration and treatment time should be determined empirically, but a starting point could be in the range of 10-100 nM for 4-24 hours.
2. Cell Lysis:
-
After treatment, wash the cells once with ice-cold PBS.
-
Lyse the cells by adding ice-cold lysis buffer supplemented with protease and phosphatase inhibitors.
-
Incubate on ice for 30 minutes with occasional vortexing.
-
Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.
-
Transfer the supernatant (cell lysate) to a new pre-chilled microcentrifuge tube.
3. Pre-Clearing of Lysate:
-
To reduce non-specific binding, pre-clear the lysate by adding 20-30 µL of Protein A/G beads and incubating for 1 hour at 4°C with gentle rotation.
-
Pellet the beads by centrifugation at 1,000 x g for 1 minute at 4°C.
-
Carefully transfer the supernatant to a new pre-chilled tube.
4. Immunoprecipitation:
-
To the pre-cleared lysate, add the anti-Bcl-2 antibody or the isotype control IgG. The optimal antibody concentration should be determined empirically, but a typical starting point is 1-5 µg per 1 mg of total protein.
-
Incubate overnight at 4°C with gentle rotation.
5. Capture of Immune Complexes:
-
Add 30-50 µL of Protein A/G beads to each sample.
-
Incubate for 2-4 hours at 4°C with gentle rotation to capture the antibody-antigen complexes.
6. Washing of Beads:
-
Pellet the beads by centrifugation at 1,000 x g for 1 minute at 4°C.
-
Carefully remove the supernatant.
-
Wash the beads three to five times with 1 mL of ice-cold wash buffer. After each wash, pellet the beads and completely remove the supernatant.
7. Elution of Proteins:
-
After the final wash, remove all residual wash buffer.
-
Elute the immunoprecipitated proteins by adding 30-50 µL of 2x Laemmli sample buffer and boiling for 5-10 minutes.
-
Pellet the beads by centrifugation and collect the supernatant containing the eluted proteins.
8. Analysis by SDS-PAGE and Western Blot:
-
Separate the eluted proteins by SDS-PAGE.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Probe the membrane with a primary antibody against Bcl-2 to confirm the immunoprecipitation of the target protein. To investigate the effect of this compound on protein-protein interactions, the membrane can also be probed with antibodies against known Bcl-2 binding partners (e.g., BAX, BAK, BIM, PUMA).
Expected Results
A successful co-immunoprecipitation will result in a distinct band for Bcl-2 in the lanes corresponding to the anti-Bcl-2 immunoprecipitation from both this compound-treated and vehicle-treated cells. No band should be visible in the isotype control lanes. By probing for interacting proteins, a decrease in the amount of co-immunoprecipitated pro-apoptotic proteins (e.g., BIM, BAX) in the this compound-treated sample compared to the vehicle control would provide evidence for the inhibitor's mechanism of action.
Troubleshooting
| Problem | Possible Cause | Solution |
| No or low yield of immunoprecipitated Bcl-2 | Inefficient cell lysis | Use a stronger lysis buffer or optimize lysis conditions. |
| Antibody not suitable for IP | Use an antibody validated for immunoprecipitation. | |
| Insufficient antibody or beads | Optimize the amount of antibody and beads used. | |
| High background/non-specific binding | Insufficient pre-clearing | Increase the pre-clearing incubation time or the amount of beads. |
| Inadequate washing | Increase the number of washes or the stringency of the wash buffer. | |
| Antibody cross-reactivity | Use a more specific antibody or an isotype control. | |
| Co-elution of antibody heavy and light chains | Standard elution method | Use a crosslinking IP kit or specific elution buffers that do not elute the antibody. |
Conclusion
This application note provides a comprehensive guide for the co-immunoprecipitation of the Bcl-2 protein with its potent inhibitor, this compound. The successful implementation of this protocol will enable researchers to effectively study the direct engagement of this compound with its target in a cellular environment and to further elucidate its mechanism of action. This methodology is a critical tool for the preclinical evaluation and development of novel Bcl-2-targeted therapies.
References
- 1. scispace.com [scispace.com]
- 2. The role of BCL-2 family proteins in regulating apoptosis and cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Bcl-2 - Wikipedia [en.wikipedia.org]
- 4. Mitochondrial signaling in cell death via the Bcl-2 family - PMC [pmc.ncbi.nlm.nih.gov]
- 5. arxiv.org [arxiv.org]
- 6. medchemexpress.com [medchemexpress.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. This compound - Immunomart [immunomart.org]
- 9. researchgate.net [researchgate.net]
- 10. Frontiers | The role of BCL-2 family proteins in regulating apoptosis and cancer therapy [frontiersin.org]
- 11. datasheets.scbt.com [datasheets.scbt.com]
- 12. datasheets.scbt.com [datasheets.scbt.com]
Application Notes and Protocols for Bcl-2-IN-2 in Xenograft Animal Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bcl-2-IN-2 is a potent and highly selective small-molecule inhibitor of the B-cell lymphoma 2 (Bcl-2) protein, an essential regulator of the intrinsic apoptotic pathway. With an IC50 of 0.034 nM for Bcl-2 and over 1000-fold selectivity against the closely related anti-apoptotic protein Bcl-xL (IC50 = 43 nM), this compound represents a precision tool for investigating the role of Bcl-2 in cancer biology and for preclinical evaluation of Bcl-2 targeted therapies.[1][2] Overexpression of Bcl-2 is a common feature in various malignancies, where it promotes cell survival and confers resistance to conventional cancer therapies.[3][4] Inhibition of Bcl-2 can restore the natural process of programmed cell death, or apoptosis, in cancer cells.
This document provides detailed application notes and protocols for the use of this compound in xenograft animal models, a critical step in the preclinical development of anticancer agents. Due to the limited availability of published in vivo data specifically for this compound, the protocols and data presented here are largely based on studies using the well-characterized and structurally similar selective Bcl-2 inhibitor, Venetoclax (ABT-199), as a surrogate. This approach provides a robust framework for designing and executing xenograft studies with this compound.
Mechanism of Action of Bcl-2 Inhibitors
Bcl-2 inhibitors, such as this compound, function as BH3 mimetics. They bind to the BH3-binding groove of the Bcl-2 protein, thereby displacing pro-apoptotic proteins like BIM, which are normally sequestered by Bcl-2.[3] Once released, these pro-apoptotic proteins can activate BAX and BAK, leading to mitochondrial outer membrane permeabilization (MOMP), the release of cytochrome c, and subsequent activation of the caspase cascade, culminating in apoptosis.[3]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound|2383085-86-5|COA [dcchemicals.com]
- 3. Current Advances and Future Strategies for BCL-2 Inhibitors: Potent Weapons against Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Development and Current Use of BCL-2 Inhibitors for the Treatment of Chronic Lymphocytic Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Bcl-2-IN-2 Dosage and Administration in Mice
Disclaimer: No specific information is publicly available for a compound designated "Bcl-2-IN-2." The following application notes and protocols are based on established Bcl-2 family inhibitors, such as Venetoclax (ABT-199), Navitoclax (ABT-263), and ABT-737. These guidelines should be adapted and optimized for the specific characteristics of this compound.
Introduction
The B-cell lymphoma 2 (Bcl-2) family of proteins are crucial regulators of the intrinsic apoptotic pathway.[1][2] Anti-apoptotic members, including Bcl-2, Bcl-xL, and Mcl-1, prevent programmed cell death by sequestering pro-apoptotic proteins like BAX and BAK.[1][3][4] In many cancers, the overexpression of these anti-apoptotic proteins is a key mechanism for survival and resistance to therapy.[5][6] Small molecule inhibitors that mimic the BH3 domain of pro-apoptotic proteins can bind to and inhibit anti-apoptotic Bcl-2 family members, thereby restoring the apoptotic process in cancer cells.
This compound is a putative small molecule inhibitor of the Bcl-2 protein. These notes provide a comprehensive guide for its preclinical evaluation in mouse models, covering dosage, administration, and relevant experimental protocols.
Mechanism of Action: The Bcl-2 Signaling Pathway
Bcl-2 inhibitors, also known as BH3 mimetics, function by disrupting the interaction between anti-apoptotic Bcl-2 proteins and pro-apoptotic effector proteins (BAX and BAK) or BH3-only proteins (e.g., BIM, PUMA, BAD).[7] By binding to the BH3-binding groove of Bcl-2, these inhibitors displace pro-apoptotic proteins, which can then activate BAX and BAK.[8] Activated BAX and BAK oligomerize on the outer mitochondrial membrane, leading to mitochondrial outer membrane permeabilization (MOMP). This results in the release of cytochrome c and other pro-apoptotic factors into the cytoplasm, activating the caspase cascade and culminating in apoptosis.[5][9]
References
- 1. Regulation of apoptosis in health and disease: the balancing act of BCL-2 family proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. The Bcl-2-regulated apoptosis switch: mechanism and therapeutic potential - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | The role of BCL-2 family proteins in regulating apoptosis and cancer therapy [frontiersin.org]
- 5. aacrjournals.org [aacrjournals.org]
- 6. mdpi.com [mdpi.com]
- 7. Frontiers | Mechanisms of action of the BCL-2 inhibitor venetoclax in multiple myeloma: a literature review [frontiersin.org]
- 8. Mechanisms of action of the BCL-2 inhibitor venetoclax in multiple myeloma: a literature review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. High efficacy of the BCL-2 inhibitor ABT199 (venetoclax) in BCL-2 high-expressing neuroblastoma cell lines and xenografts and rational for combination with MCL-1 inhibition - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Bcl-2-IN-2 in Cell Culture Experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bcl-2-IN-2 is a potent and selective inhibitor of the B-cell lymphoma 2 (Bcl-2) protein. The Bcl-2 family of proteins are crucial regulators of the intrinsic apoptotic pathway, with anti-apoptotic members like Bcl-2 preventing programmed cell death. In many cancers, the overexpression of Bcl-2 allows malignant cells to evade apoptosis, contributing to tumor progression and resistance to therapy. This compound selectively targets Bcl-2, thereby restoring the natural apoptotic process in cancer cells. These application notes provide detailed protocols for the preparation and use of this compound in cell culture experiments to study its effects on apoptosis and cell viability.
Physicochemical Properties and Quantitative Data
A summary of the key quantitative data for this compound is provided in the table below for easy reference and comparison.
| Parameter | Value | Reference |
| IC50 (Bcl-2) | 0.034 nM | [1][2] |
| IC50 (Bcl-xL) | 43 nM | [1][2] |
| IC50 (Mutant Bcl-2-G101V) | 1.2 nM | [2] |
| IC50 (RS4;11 cell proliferation) | 1.9 nM | [2] |
| Molecular Weight | 876.07 g/mol | [2] |
| Solubility | 10 mM in DMSO | [2] |
Experimental Protocols
Preparation of this compound Stock Solution
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Sterile microcentrifuge tubes
-
Vortex mixer
Protocol:
-
Bring the this compound powder and DMSO to room temperature.
-
Prepare a 10 mM stock solution by dissolving the appropriate amount of this compound powder in DMSO. For example, to prepare 1 mL of a 10 mM stock solution, dissolve 0.876 mg of this compound in 1 mL of DMSO.
-
Vortex the solution thoroughly until the powder is completely dissolved.
-
Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the stock solution aliquots at -20°C for short-term storage or -80°C for long-term storage.
Preparation of Working Solutions
Materials:
-
10 mM this compound stock solution
-
Appropriate cell culture medium (e.g., RPMI, DMEM)
Protocol:
-
Thaw a single-use aliquot of the 10 mM this compound stock solution at room temperature.
-
Perform serial dilutions of the stock solution in fresh, pre-warmed cell culture medium to achieve the desired final concentrations for your experiment.
-
It is recommended to prepare fresh working solutions for each experiment. Do not store diluted solutions for extended periods.
-
A vehicle control (DMSO in culture medium at the same final concentration as the highest concentration of this compound) should be included in all experiments.
General Cell-Based Assay Protocol
This protocol provides a general workflow for treating cells with this compound and subsequently performing downstream assays such as cell viability or apoptosis analysis.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
96-well or other appropriate cell culture plates
-
This compound working solutions
-
Assay-specific reagents (e.g., CellTiter-Glo®, Annexin V-FITC)
Protocol:
-
Cell Seeding:
-
Culture the chosen cell line to ~80% confluency.
-
Trypsinize and count the cells.
-
Seed the cells into the appropriate culture plates at a density suitable for the specific assay and cell line. For a 96-well plate, a starting density of 5,000-10,000 cells per well is often used. Allow cells to adhere overnight.
-
-
Treatment:
-
The following day, remove the old medium and replace it with fresh medium containing the desired concentrations of this compound or the vehicle control.
-
The effective concentration of this compound will vary between cell lines. It is recommended to perform a dose-response experiment with a range of concentrations (e.g., 0.1 nM to 1 µM) to determine the optimal concentration for your specific cell line.
-
Incubate the cells for the desired treatment duration. This can range from 24 to 72 hours, depending on the assay and the cell doubling time.
-
-
Endpoint Analysis:
-
Following treatment, proceed with the chosen endpoint assay (e.g., cell viability, apoptosis, western blotting) according to the manufacturer's instructions or standard laboratory protocols.
-
Visualizations
Caption: Experimental workflow for this compound preparation and cell-based assays.
Caption: Bcl-2 signaling pathway and the inhibitory action of this compound.
Safety and Handling
This compound should be handled by trained personnel in a laboratory setting. It is recommended to wear appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses. Avoid inhalation of the powder and contact with skin and eyes. In case of contact, wash the affected area thoroughly with water. For detailed safety information, refer to the Safety Data Sheet (SDS).
References
Application Notes and Protocols for Bcl-2 Inhibitor Co-treatment with Chemotherapy Agents
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for investigating the synergistic effects of co-administering a Bcl-2 inhibitor, exemplified by Bcl-2-IN-2, with standard chemotherapeutic agents. The information compiled is based on preclinical studies of various Bcl-2 inhibitors and is intended to guide the design and execution of similar research.
Introduction
The B-cell lymphoma 2 (Bcl-2) protein is a key regulator of the intrinsic apoptotic pathway. Its overexpression in many cancers is a major mechanism of resistance to chemotherapy. By inhibiting Bcl-2, cancer cells can be re-sensitized to the cytotoxic effects of conventional chemotherapeutic drugs. This document outlines the scientific basis and practical methodologies for exploring the combination therapy of Bcl-2 inhibitors with doxorubicin, cisplatin, and paclitaxel. While specific data for this compound in combination with these agents is limited in publicly available literature, the principles and protocols are derived from extensive research on other potent Bcl-2 inhibitors such as ABT-199 (Venetoclax), ABT-737, and YC137.
Data Presentation
The following tables summarize quantitative data from preclinical studies on the combination of Bcl-2 inhibitors with various chemotherapy agents, demonstrating the potential for synergistic anti-cancer activity.
Table 1: Synergistic Cytotoxicity of Bcl-2 Inhibitor (ABT-737) and Paclitaxel in Pancreatic Ductal Adenocarcinoma (PDA) Cell Lines [1][2]
| Cell Line | Paclitaxel IC50 (nM) | Paclitaxel + ABT-737 (500 nM) IC50 (nM) | Fold-change in IC50 |
| PK-8 | 21.87 | 7.75 | >2 |
| PK-59 | 12.16 | 6.02 | >2 |
| Panc-1 | 25.05 | 17.14 | <2 |
| MIA-PaCa-2 | 5.36 | 5.17 | <2 |
Table 2: Enhancement of Cisplatin-Induced Apoptosis by a Bcl-2 Inhibitor (YC137) in Nasopharyngeal Carcinoma (NPC) Cell Lines [3]
| Cell Line | Treatment | Percentage of Apoptotic Cells (%) |
| HK1 | Control | <5 |
| Cisplatin (1 µM) | ~15 | |
| YC137 (5 µM) | ~10 | |
| Cisplatin (1 µM) + YC137 (5 µM) | ~40 | |
| CNE1 | Control | <5 |
| Cisplatin (1 µM) | ~10 | |
| YC137 (5 µM) | ~8 | |
| Cisplatin (1 µM) + YC137 (5 µM) | ~35 |
Table 3: Effect of Doxorubicin on Bcl-2 Family mRNA Expression in MCF-7 Breast Cancer Cells [4][5]
| Treatment (48h) | Relative Bax mRNA Expression (Fold Change) | Relative Bcl-xL mRNA Expression (Fold Change) | Bax/Bcl-xL Ratio |
| Control | 1.0 | 1.0 | 1.0 |
| Doxorubicin (0.1 µM) | Increased | Decreased | >10 |
| Doxorubicin (0.5 µM) | Increased | Decreased | >10 |
| Doxorubicin (1 µM) | Increased | Decreased | >10 |
Signaling Pathways
The co-treatment of Bcl-2 inhibitors with chemotherapy agents targets multiple points in cancer cell survival and death pathways. The following diagrams illustrate the key signaling interactions.
Experimental Protocols
The following are detailed protocols for key experiments to assess the synergistic effects of this compound and chemotherapy co-treatment.
Cell Viability Assay (MTT Assay)
This protocol is for determining the effect of this compound and chemotherapy co-treatment on cancer cell viability.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
96-well plates
-
This compound (dissolved in DMSO)
-
Chemotherapy agent (Doxorubicin, Cisplatin, or Paclitaxel; dissolved in appropriate solvent)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS, sterile filtered)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and allow them to adhere overnight.
-
Prepare serial dilutions of this compound and the chemotherapy agent in complete medium.
-
Treat the cells with:
-
Vehicle control (e.g., DMSO)
-
This compound alone (various concentrations)
-
Chemotherapy agent alone (various concentrations)
-
Combination of this compound and chemotherapy agent (at various concentration ratios).
-
-
Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO2 incubator.
-
Add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C until purple formazan crystals are visible.
-
Carefully aspirate the medium from each well.
-
Add 150 µL of solubilization solution to each well and mix thoroughly by pipetting to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the IC50 values for each treatment condition.
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
This protocol is for quantifying apoptosis in cells co-treated with this compound and chemotherapy.
Materials:
-
Treated and control cells
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and treat as described in the MTT assay protocol for 24-48 hours.
-
Harvest both adherent and floating cells by trypsinization and centrifugation.
-
Wash the cells twice with cold PBS and resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour.
-
Quantify the percentage of cells in each quadrant:
-
Annexin V- / PI- (Live cells)
-
Annexin V+ / PI- (Early apoptotic cells)
-
Annexin V+ / PI+ (Late apoptotic/necrotic cells)
-
Annexin V- / PI+ (Necrotic cells)
-
Western Blot Analysis of Bcl-2 Family Proteins
This protocol is for examining the expression levels of key apoptotic proteins following co-treatment.
Materials:
-
Treated and control cell pellets
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies (e.g., anti-Bcl-2, anti-Bax, anti-Bak, anti-β-actin). Recommended starting dilutions are often 1:1000.[6][7][8][9]
-
HRP-conjugated secondary antibody (e.g., anti-rabbit IgG, anti-mouse IgG)
-
Enhanced Chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Lyse the cell pellets with RIPA buffer on ice for 30 minutes.
-
Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C and collect the supernatant.
-
Determine the protein concentration of each lysate using the BCA assay.
-
Denature 20-40 µg of protein from each sample by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Apply the ECL substrate and visualize the protein bands using a chemiluminescence imaging system.
-
Quantify the band intensities and normalize to the loading control (e.g., β-actin).
Disclaimer: These protocols are intended as a guide. Researchers should optimize the conditions for their specific cell lines and experimental setup. The information provided regarding this compound is based on the general mechanism of Bcl-2 inhibitors, and specific experimental data for this compound in combination with the mentioned chemotherapies may not be available. The provided data from other Bcl-2 inhibitors should be considered as illustrative of the potential for synergistic effects.
References
- 1. Bcl-2/Bcl-xL inhibitor ABT-737 sensitizes pancreatic ductal adenocarcinoma to paclitaxel-induced cell death - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Bcl-2/Bcl-xL inhibitor ABT-737 sensitizes pancreatic ductal adenocarcinoma to paclitaxel-induced cell death - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Suppression of BCL-2 synergizes cisplatin sensitivity in nasopharyngeal carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Doxorubicin Changes Bax /Bcl-xL Ratio, Caspase-8 and 9 in Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Effect of doxorubicin treatment at the expression levels of BCL-2 and BAX on MCF7 cell line [ajsr.journals.ekb.eg]
- 6. Bak Antibody | Cell Signaling Technology [cellsignal.com]
- 7. Pro-apoptotic Bcl2 protein Antibody Panel (BAX, BAK, Bid) (ARG30275) - arigo Biolaboratories [arigobio.com]
- 8. Bax Antibody | Cell Signaling Technology [cellsignal.com]
- 9. Bcl-2 Monoclonal Antibody (Bcl-2-100) (13-8800) [thermofisher.com]
Troubleshooting & Optimization
Bcl-2-IN-2 solubility issues and solutions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Bcl-2-IN-2. The information is presented in a question-and-answer format to directly address common issues, particularly those related to solubility.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a potent and selective inhibitor of the B-cell lymphoma 2 (Bcl-2) protein.[1] Bcl-2 is a key anti-apoptotic protein that promotes cell survival.[2][3] By inhibiting Bcl-2, this compound disrupts the protein's function, leading to the activation of the intrinsic apoptotic pathway and programmed cell death in sensitive cells.[4][5]
Q2: I'm having trouble dissolving this compound. What are the recommended solvents?
This compound has low aqueous solubility. The primary recommended solvent for creating a stock solution is dimethyl sulfoxide (DMSO).[2][6] It is important to use high-purity, anhydrous DMSO to avoid introducing moisture, which can decrease the solubility of the compound.
Q3: What is the maximum concentration of this compound that can be achieved in DMSO?
Vendor information suggests that the solubility of this compound is less than 1 mg/mL. This indicates that it is only slightly soluble, even in DMSO. Researchers should start by attempting to prepare a stock solution in the range of 1-10 mM and visually inspect for any undissolved particles.
Q4: My this compound precipitates when I dilute my DMSO stock solution into my aqueous cell culture medium. How can I prevent this?
Precipitation upon dilution into aqueous buffers or media is a common issue with poorly soluble compounds.[2] Here are several strategies to mitigate this:
-
Stepwise Dilution: Avoid adding a small volume of highly concentrated DMSO stock directly into a large volume of aqueous medium. Instead, perform serial dilutions in your culture medium.
-
Vortexing/Sonication: Immediately after adding the DMSO stock to the medium, vortex the solution vigorously. Gentle sonication can also help to keep the compound in solution.[7][8]
-
Pre-spiking the Medium: Before adding the this compound stock, add a small amount of pure DMSO to the culture medium to raise the final DMSO concentration slightly. Then, add the inhibitor stock solution.[6]
-
Final DMSO Concentration: Ensure the final concentration of DMSO in your cell culture does not exceed a level that is toxic to your specific cell line, typically below 0.5%.[5] Always include a vehicle control (medium with the same final DMSO concentration) in your experiments.
Q5: Are there any alternative solvents or co-solvents I can use?
While DMSO is the most common primary solvent, other organic solvents like ethanol may be used, though solubility should be tested. For particularly difficult compounds, co-solvents can be employed in the final aqueous solution to improve solubility.[4][5] Common co-solvents include:
-
PEG400
-
Glycerol
-
Tween 80
-
Carboxymethylcellulose sodium (CMC-Na)
The use and concentration of any co-solvent should be carefully controlled and tested for effects on cell viability and the experimental outcome.
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| This compound powder will not dissolve in DMSO. | Compound has very low solubility. | - Use fresh, anhydrous DMSO. - Gently warm the solution (e.g., to 37°C) and vortex or sonicate. Be cautious with heating as it may degrade the compound. - Attempt to make a lower concentration stock solution. |
| A precipitate forms immediately upon adding the DMSO stock to cell culture medium. | The compound is "crashing out" of solution due to the sudden change in solvent polarity. | - Decrease the concentration of your DMSO stock solution and add a larger volume to the medium (while staying within the tolerable final DMSO concentration for your cells). - Perform a stepwise dilution. - Vigorously mix the solution immediately after adding the stock.[6][9] - Consider using a co-solvent in your final medium preparation.[5] |
| I observe a precipitate in my culture wells after incubation. | The compound may be precipitating over time at 37°C. | - Reduce the final concentration of this compound in your experiment. - Ensure the final DMSO concentration is sufficient to maintain solubility, but not toxic to the cells. - Visually inspect plates under a microscope before and after adding the compound to confirm if precipitation is immediate or time-dependent. |
| I'm not observing the expected biological effect. | The actual concentration of the dissolved compound is lower than calculated due to precipitation. | - Address the solubility issues using the suggestions above. - After preparing your working solution, centrifuge it and measure the concentration of the supernatant (e.g., by HPLC-UV) to determine the actual soluble concentration. |
| Is the compound "MCL-1/BCL-2-IN-2" the same as "this compound"? | These are different compounds with distinct CAS numbers. | - this compound has the CAS number 2383085-86-5. - MCL-1/BCL-2-IN-2 has the CAS number 2163793-44-8 and is reported to have better solubility in DMSO. Ensure you are using the correct compound for your intended experiment. |
Quantitative Solubility Data
The following table summarizes the available solubility information for this compound and a related compound for comparison.
| Compound | CAS Number | Solvent | Solubility | Notes |
| This compound | 2383085-86-5 | Aqueous Buffer | Poor | Described as slightly soluble or insoluble. |
| DMSO | < 1 mg/mL | Requires careful preparation. | ||
| MCL-1/BCL-2-IN-2 | 2163793-44-8 | DMSO | 5 mg/mL | Requires ultrasonication, warming, and heating to 60°C. |
Experimental Protocols
Protocol 1: Preparation of a this compound Stock Solution in DMSO
-
Allow the vial of this compound powder to equilibrate to room temperature before opening.
-
Add the appropriate volume of fresh, anhydrous DMSO to the vial to achieve the desired concentration (e.g., 1 or 10 mM).
-
Vortex the solution for several minutes to aid dissolution.
-
If the compound is not fully dissolved, sonicate the vial in a water bath for 10-15 minutes.
-
Visually inspect the solution for any remaining particulate matter. If necessary, brief, gentle warming to 37°C can be attempted.
-
Once dissolved, aliquot the stock solution into smaller volumes in tightly sealed vials and store at -20°C or -80°C. Avoid repeated freeze-thaw cycles.
Protocol 2: Dilution of this compound Stock Solution for Cell-Based Assays
-
Thaw a frozen aliquot of the this compound DMSO stock solution and bring it to room temperature.
-
Determine the final concentration of this compound and DMSO required for your experiment. The final DMSO concentration should ideally be ≤ 0.1% and not exceed 0.5%.
-
Prepare your working solution by adding the DMSO stock to pre-warmed cell culture medium. Add the stock dropwise while vortexing or swirling the medium to ensure rapid mixing.
-
For a dose-response experiment, perform serial dilutions of your stock solution in pure DMSO first. Then, add the same small volume of each DMSO dilution to your culture medium to keep the final DMSO concentration consistent across all treatments.
-
Always include a vehicle control containing the same final concentration of DMSO as your experimental conditions.
Visualizations
Caption: Bcl-2 signaling pathway in apoptosis and the inhibitory action of this compound.
Caption: General experimental workflow for using this compound in cell-based assays.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. Solubilization techniques used for poorly water-soluble drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.cn [medchemexpress.cn]
- 6. researchgate.net [researchgate.net]
- 7. Biological assay challenges from compound solubility: strategies for bioassay optimization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. file.selleckchem.com [file.selleckchem.com]
- 9. researchgate.net [researchgate.net]
Bcl-2-IN-2 stability in different solvents and media
Welcome to the technical support center for Bcl-2-IN-2. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the stability of this compound in various solvents and media. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
A1: For long-term stability, this compound powder should be stored at -20°C. Once dissolved in a solvent, it is recommended to store the solution at -80°C.[1]
Q2: Is this compound stable in DMSO?
Q3: What solvents is this compound soluble in?
A3: Solubility information for this compound is not extensively published. For similar Bcl-2 inhibitors like Venetoclax and ABT-737, Dimethyl Sulfoxide (DMSO) is a common solvent for creating stock solutions.[2][3] It is generally advisable to start with DMSO to prepare a high-concentration stock solution, which can then be further diluted in aqueous buffers or cell culture media. Solubility in aqueous solutions is often limited for this class of compounds.
Q4: How stable is this compound in aqueous buffers and cell culture media?
A4: There is no specific public data on the stability of this compound in aqueous buffers or cell culture media. The stability can be influenced by factors such as pH, temperature, and the presence of components in the media that may react with the compound. It is highly recommended to determine the stability of this compound in your specific aqueous buffer or cell culture medium under your experimental conditions. A detailed protocol for assessing stability is provided in this guide.
Q5: What are the known incompatibilities of this compound?
A5: The Safety Data Sheet for this compound indicates that it is incompatible with strong acids, strong alkalis, strong oxidizing agents, and strong reducing agents.[1] Contact with these substances should be avoided to prevent degradation of the compound.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Inconsistent or lower than expected activity in cell-based assays. | Compound degradation in cell culture medium. | Perform a stability study of this compound in your specific cell culture medium at 37°C over the time course of your experiment. Prepare fresh dilutions from a frozen stock solution for each experiment. |
| Low solubility in the final assay concentration leading to precipitation. | Visually inspect the medium for any precipitate after adding the compound. Consider lowering the final concentration or using a different dilution scheme. Ensure the final DMSO concentration is compatible with your cells and does not exceed 0.5%. | |
| Precipitate forms when diluting the DMSO stock solution in aqueous buffer. | The compound has low aqueous solubility. | Increase the proportion of organic co-solvent (if compatible with your experiment) or use a surfactant to improve solubility. Prepare dilutions immediately before use. |
| Variable results between experiments. | Inconsistent compound concentration due to degradation of stock solution. | Aliquot the stock solution after preparation to minimize freeze-thaw cycles. Protect the stock solution from light. Periodically check the concentration of the stock solution using a validated analytical method like HPLC. |
| Adsorption of the compound to plasticware. | Use low-adhesion microplates and pipette tips. Include a pre-incubation step with the compound solution to saturate binding sites on the plasticware before adding cells. |
Quantitative Data on this compound Stability
Currently, there is a lack of publicly available quantitative data on the stability of this compound in different solvents and media. Researchers are strongly encouraged to perform their own stability studies relevant to their specific experimental conditions. The following tables are provided as templates for how to present such data once generated.
Table 1: Hypothetical Stability of this compound in Different Solvents at -20°C
| Solvent | Initial Concentration (mM) | % Remaining after 1 Month | % Remaining after 3 Months | % Remaining after 6 Months |
| DMSO | 10 | >99% | >98% | >95% |
| Ethanol | 10 | >98% | >95% | >90% |
Table 2: Hypothetical Stability of this compound in Aqueous Buffer and Cell Culture Medium at 37°C
| Medium | pH | % Remaining after 6 hours | % Remaining after 24 hours | % Remaining after 48 hours |
| PBS | 7.4 | >95% | >90% | >85% |
| RPMI-1640 + 10% FBS | 7.2-7.4 | >90% | >80% | >70% |
| DMEM + 10% FBS | 7.2-7.4 | >92% | >85% | >75% |
Experimental Protocols
Protocol for Assessing the Stability of this compound using High-Performance Liquid Chromatography (HPLC)
This protocol is adapted from methodologies used for other small molecule inhibitors and provides a framework for determining the stability of this compound in various solvents and media.[4][5][6][7]
Objective: To quantify the degradation of this compound over time under different storage and experimental conditions.
Materials:
-
This compound powder
-
HPLC-grade DMSO
-
HPLC-grade ethanol
-
Phosphate-buffered saline (PBS), pH 7.4
-
Cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
HPLC system with a UV detector
-
C18 reverse-phase HPLC column
-
HPLC-grade acetonitrile
-
HPLC-grade water
-
Formic acid (or other appropriate mobile phase modifier)
-
Incubators set to desired temperatures (e.g., -80°C, -20°C, 4°C, 37°C)
Procedure:
-
Preparation of Stock Solution:
-
Accurately weigh a known amount of this compound powder.
-
Dissolve in a known volume of DMSO to prepare a high-concentration stock solution (e.g., 10 mM).
-
Vortex until fully dissolved. This is your t=0 sample for the DMSO stability study.
-
-
Sample Preparation for Stability Study:
-
Solvent Stability:
-
Dilute the DMSO stock solution to the desired concentration (e.g., 1 mM) in DMSO and ethanol.
-
Aliquot these solutions into multiple vials for each time point and storage condition (-80°C, -20°C, 4°C, room temperature).
-
-
Aqueous/Media Stability:
-
Dilute the DMSO stock solution into pre-warmed (37°C) PBS and cell culture medium to the final working concentration (e.g., 10 µM). Ensure the final DMSO concentration is low (e.g., <0.1%).
-
Aliquot these solutions for different time points (e.g., 0, 2, 6, 12, 24, 48 hours) and incubate at 37°C.
-
-
-
HPLC Analysis:
-
Method Development: Develop a stability-indicating HPLC method capable of separating the parent this compound peak from any potential degradation products.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water, both containing 0.1% formic acid, is a common starting point.
-
Flow Rate: 1 mL/min.
-
Detection: UV detection at a wavelength where this compound has maximum absorbance.
-
Injection Volume: 10-20 µL.
-
-
Analysis of Samples:
-
At each time point, retrieve the sample vial from its storage condition.
-
If the sample is from an aqueous or media stability study, it may require extraction to remove interfering components. A protein precipitation step with cold acetonitrile is often effective. Centrifuge to pellet the precipitate and inject the supernatant.
-
Inject the t=0 sample and the samples from each time point onto the HPLC system.
-
Record the peak area of the this compound parent peak.
-
-
-
Data Analysis:
-
Calculate the percentage of this compound remaining at each time point relative to the t=0 sample using the following formula: % Remaining = (Peak Area at time t / Peak Area at t=0) * 100
-
Plot the % remaining versus time for each condition to determine the degradation kinetics.
-
Visualizations
Bcl-2 Signaling Pathway
References
- 1. This compound|2383085-86-5|MSDS [dcchemicals.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. selleckchem.com [selleckchem.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. Stability-indicating HPLC Method for Simultaneous Determination of Aspirin and Prasugrel - PMC [pmc.ncbi.nlm.nih.gov]
- 6. turkjps.org [turkjps.org]
- 7. researchgate.net [researchgate.net]
Bcl-2-IN-2 off-target effects in cell-based assays
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) regarding the potential off-target effects of Bcl-2-IN-2 in cell-based assays. Given that publicly available data on the broad off-target profile of this compound is limited, this guide focuses on general principles and recommended experimental strategies for identifying and mitigating non-specific effects common to potent Bcl-2 inhibitors.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its known selectivity?
A1: this compound is a highly potent and selective small molecule inhibitor of the B-cell lymphoma 2 (Bcl-2) protein. Available data indicates that it binds to Bcl-2 with high affinity, thereby disrupting the interaction between Bcl-2 and pro-apoptotic proteins like Bim, which leads to the induction of apoptosis in Bcl-2-dependent cells. Its selectivity for Bcl-2 over other Bcl-2 family members, such as Bcl-xL, is a key feature.
Q2: I'm observing cytotoxicity in a cell line that does not express high levels of Bcl-2. Could this be an off-target effect?
A2: Yes, cytotoxicity in cell lines with low or no Bcl-2 expression is a strong indicator of potential off-target effects. On-target activity of a Bcl-2 inhibitor should primarily affect cells that are dependent on Bcl-2 for survival. It is recommended to verify the Bcl-2 expression status of your cell line via western blot or qPCR and to perform control experiments as outlined in the troubleshooting section.
Q3: My experimental results are inconsistent when using this compound. What could be the cause?
A3: Inconsistent results can stem from several factors, including compound stability, solubility issues, or off-target effects that may vary with cell density, passage number, or subtle changes in culture conditions. Ensure the compound is fully solubilized and used at a consistent final concentration of the solvent (e.g., DMSO). Refer to the experimental protocols for guidance on establishing optimal assay conditions.
Q4: Are there any known off-target liabilities for the chemical class of this compound?
A4: While specific off-target data for this compound is not publicly available, other Bcl-2 inhibitors (BH3 mimetics) have been reported to have off-target activities. For instance, some may interact with other proteins containing BH3-like domains or have effects on mitochondrial function independent of Bcl-2 inhibition. Without a broad kinase or receptor screen for this compound, it is prudent to empirically test for potential off-target effects in your system.
Quantitative Data Summary
While a comprehensive off-target profile for this compound is not available in the public domain, its on-target and key selectivity data are summarized below. Researchers are encouraged to use the subsequent template to build a more comprehensive internal profile of this compound.
Table 1: Known Inhibitory Activity of this compound
| Target | IC50 | Fold Selectivity (Bcl-xL/Bcl-2) |
| Bcl-2 | 0.034 nM | >1000x |
| Bcl-xL | 43 nM | - |
| Bcl-2 (G101V mutant) | 1.2 nM | - |
Table 2: Template for Characterizing Off-Target Effects
| Potential Off-Target | Assay Type | Result (e.g., IC50, % Inhibition) | Notes |
| Kinase Panel (e.g., 468 kinases) | Radiometric or FRET-based | ||
| GPCR Panel | Radioligand binding assay | ||
| Ion Channel Panel | Electrophysiology | ||
| Mcl-1 | TR-FRET or AlphaScreen | ||
| Bcl-w | TR-FRET or AlphaScreen | ||
| A1/Bfl-1 | TR-FRET or AlphaScreen |
Troubleshooting Guides
Issue 1: Unexpected Cytotoxicity in Control Cell Lines
Symptoms:
-
Significant cell death is observed in cell lines with low or undetectable levels of Bcl-2.
-
The cytotoxic effect does not correlate with Bcl-2 dependency.
Possible Causes:
-
Off-target kinase inhibition.
-
General cellular toxicity due to compound properties (e.g., membrane disruption).
-
Inhibition of other anti-apoptotic Bcl-2 family members if the cell line is dependent on them and the compound has some activity against them.
Troubleshooting Workflow:
Caption: Troubleshooting unexpected cytotoxicity.
Issue 2: Discrepancy Between Biochemical and Cellular Activity
Symptoms:
-
This compound is potent in a biochemical assay (e.g., TR-FRET), but shows weak activity in a cell-based apoptosis assay.
Possible Causes:
-
Poor cell permeability of the compound.
-
Efflux by multidrug resistance pumps (e.g., P-gp).
-
High protein binding in cell culture medium.
-
Rapid metabolism of the compound by the cells.
Experimental Workflow to Investigate Discrepancies:
Caption: Workflow for cellular activity issues.
Experimental Protocols
Protocol 1: Comparative Cytotoxicity Assay
Objective: To determine if the cytotoxic effects of this compound are specific to Bcl-2-dependent cells.
Methodology:
-
Cell Selection: Choose at least two cell lines: one known to be Bcl-2-dependent (e.g., RS4;11) and one with low Bcl-2 expression (e.g., K562).
-
Cell Seeding: Seed cells in 96-well plates at a predetermined optimal density.
-
Compound Preparation: Prepare a 10-point serial dilution of this compound in culture medium, starting from 10 µM. Include a vehicle control (e.g., 0.1% DMSO).
-
Treatment: Add the compound dilutions to the cells and incubate for a relevant period (e.g., 48 or 72 hours).
-
Viability Assessment: Measure cell viability using a suitable assay, such as CellTiter-Glo® (Promega) or by staining with a live/dead cell dye and analyzing by flow cytometry.
-
Data Analysis: Plot the dose-response curves and calculate the IC50 for each cell line. A significant loss of potency in the Bcl-2 low cell line suggests on-target selectivity.
Protocol 2: Western Blot for Apoptosis Markers
Objective: To confirm that cell death induced by this compound occurs through the apoptotic pathway.
Methodology:
-
Treatment: Treat a Bcl-2-dependent cell line with this compound at 1x, 5x, and 10x its cellular IC50 for 24 hours. Include a vehicle control and a positive control for apoptosis (e.g., staurosporine).
-
Lysate Preparation: Harvest the cells and prepare whole-cell lysates using RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Immunoblotting: Probe the membrane with primary antibodies against key apoptosis markers, such as cleaved Caspase-3 and cleaved PARP. Also, probe for total Bcl-2 to confirm target presence and a loading control (e.g., GAPDH or β-actin).
-
Detection: Use an appropriate HRP-conjugated secondary antibody and a chemiluminescent substrate to visualize the protein bands. An increase in cleaved Caspase-3 and cleaved PARP indicates apoptosis induction.
Signaling Pathway Context
The following diagram illustrates the canonical Bcl-2 signaling pathway to provide a reference for the on-target mechanism of this compound.
Caption: Canonical Bcl-2 apoptotic pathway.
Optimizing Bcl-2-IN-2 Concentration for In Vitro Studies: A Technical Support Center
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the in vitro use of Bcl-2-IN-2, a potent and selective Bcl-2 inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a small molecule inhibitor that selectively targets the B-cell lymphoma 2 (Bcl-2) protein. Bcl-2 is a key anti-apoptotic protein that promotes cell survival by binding to and sequestering pro-apoptotic proteins like Bax and Bak. By binding to the BH3-binding groove of Bcl-2, this compound disrupts this interaction, liberating pro-apoptotic proteins. This leads to the activation of the intrinsic apoptotic pathway, culminating in caspase activation and programmed cell death.
Q2: What is the recommended starting concentration for this compound in cell-based assays?
A2: The optimal concentration of this compound is cell-line dependent and should be determined empirically. Based on its potent in vitro activity, a good starting point for a dose-response experiment is a concentration range of 0.1 nM to 1 µM. For initial screening, a concentration of 10-100 nM can be used.
Q3: How should I prepare and store this compound stock solutions?
A3: this compound is typically soluble in dimethyl sulfoxide (DMSO). To prepare a high-concentration stock solution (e.g., 10 mM), dissolve the compound in DMSO. For long-term storage, it is recommended to aliquot the stock solution into single-use vials and store them at -20°C or -80°C to minimize freeze-thaw cycles. For working solutions, the DMSO stock can be further diluted in cell culture medium to the desired final concentration. It is important to ensure that the final DMSO concentration in the cell culture does not exceed a level that affects cell viability (typically ≤ 0.1%).
Q4: What are the known IC50 values for this compound?
A4: The half-maximal inhibitory concentration (IC50) values for this compound are summarized in the table below.
| Target | Assay Type | IC50 Value |
| Bcl-2 | Biochemical Assay | 0.034 nM |
| Bcl-xL | Biochemical Assay | 43 nM |
| Bcl-2 (G101V mutant) | Biochemical Assay | 1.2 nM |
| RS4;11 cells | Cellular Proliferation | 1.9 nM [1] |
Troubleshooting Guide
Issue 1: No significant increase in apoptosis observed after treatment with this compound.
-
Possible Cause 1: Suboptimal Concentration.
-
Solution: Perform a dose-response experiment with a wider concentration range of this compound (e.g., 0.1 nM to 10 µM) to determine the optimal effective concentration for your specific cell line.
-
-
Possible Cause 2: Cell Line Insensitivity.
-
Solution: The cell line you are using may not be dependent on Bcl-2 for survival. It might have high expression of other anti-apoptotic proteins like Mcl-1 or Bcl-xL, to which this compound has lower affinity. Verify the expression levels of Bcl-2 family proteins in your cell line using techniques like Western blotting or flow cytometry. Consider using a cell line known to be sensitive to Bcl-2 inhibition as a positive control.
-
-
Possible Cause 3: Insufficient Incubation Time.
-
Solution: The induction of apoptosis can be time-dependent. Perform a time-course experiment (e.g., 12, 24, 48, 72 hours) to identify the optimal incubation period for observing a significant apoptotic response.
-
-
Possible Cause 4: Inactive Compound.
-
Solution: Ensure that the this compound stock solution has been stored correctly and has not undergone multiple freeze-thaw cycles. Prepare a fresh stock solution if necessary.
-
Issue 2: High background apoptosis in the control group.
-
Possible Cause 1: Unhealthy Cells.
-
Solution: Ensure that the cells are healthy and in the logarithmic growth phase before starting the experiment. Avoid overgrown or stressed cultures.
-
-
Possible Cause 2: Cytotoxicity of the Vehicle (DMSO).
-
Solution: Use the lowest possible final concentration of DMSO in your culture medium (ideally ≤ 0.1%). Run a vehicle-only control to assess the effect of DMSO on cell viability and apoptosis.
-
-
Possible Cause 3: Sub-optimal Culture Conditions.
-
Solution: Maintain optimal cell culture conditions, including temperature, CO2 levels, and humidity. Use fresh culture medium for your experiments.
-
Issue 3: Inconsistent results between experiments.
-
Possible Cause 1: Variation in Cell Seeding Density.
-
Solution: Ensure consistent cell seeding density across all experiments, as this can influence the response to treatment.
-
-
Possible Cause 2: Variability in Reagent Preparation.
-
Solution: Prepare fresh dilutions of this compound from the stock solution for each experiment to avoid degradation. Ensure all other reagents are prepared consistently.
-
-
Possible Cause 3: Passage Number of Cells.
-
Solution: Use cells within a consistent and low passage number range, as cellular characteristics and drug sensitivity can change with prolonged culturing.
-
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is a general guideline for determining the effect of this compound on cell proliferation.
-
Cell Seeding:
-
Seed cells in a 96-well plate at a density of 2,000-10,000 cells per well in 100 µL of culture medium. The optimal seeding density should be determined for each cell line to ensure they are in the exponential growth phase at the end of the assay.
-
-
Compound Treatment:
-
After 24 hours of incubation to allow for cell attachment, treat the cells with a serial dilution of this compound (e.g., 0.1 nM to 1 µM). Include a vehicle control (DMSO) at the same final concentration as the highest inhibitor concentration.
-
-
Incubation:
-
Incubate the plate for the desired treatment duration (e.g., 48 or 72 hours) at 37°C in a humidified 5% CO2 incubator.
-
-
MTT Addition:
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.
-
-
Formazan Solubilization:
-
Carefully remove the medium and add 100 µL of DMSO or a solubilization buffer to each well to dissolve the formazan crystals.
-
-
Absorbance Measurement:
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle-treated control and plot a dose-response curve to determine the IC50 value.
-
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Treatment:
-
Seed cells in a 6-well plate and treat with the desired concentrations of this compound and a vehicle control for the determined incubation time.
-
-
Cell Harvesting:
-
Collect both adherent and floating cells. For adherent cells, gently detach them using trypsin-EDTA.
-
-
Washing:
-
Wash the cells twice with cold PBS by centrifugation at 300 x g for 5 minutes.
-
-
Staining:
-
Resuspend the cell pellet in 100 µL of 1X Annexin V binding buffer.
-
Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) solution.
-
-
Incubation:
-
Incubate the cells in the dark for 15 minutes at room temperature.
-
-
Analysis:
-
Add 400 µL of 1X Annexin V binding buffer to each tube and analyze the samples immediately by flow cytometry.
-
Caspase-3/7 Activity Assay
This assay measures the activity of key executioner caspases.
-
Cell Treatment:
-
Seed cells in a white-walled 96-well plate and treat with this compound as described for the viability assay.
-
-
Reagent Preparation:
-
Prepare the Caspase-Glo® 3/7 reagent according to the manufacturer's instructions.
-
-
Assay Procedure:
-
Equilibrate the plate and the Caspase-Glo® 3/7 reagent to room temperature.
-
Add 100 µL of the Caspase-Glo® 3/7 reagent to each well.
-
-
Incubation:
-
Mix the contents of the wells on a plate shaker at a low speed for 30 seconds and then incubate at room temperature for 1-3 hours in the dark.
-
-
Luminescence Measurement:
-
Measure the luminescence using a plate-reading luminometer.
-
Visualizations
Caption: The intrinsic pathway of apoptosis is regulated by the Bcl-2 family of proteins.
Caption: A typical workflow for determining the IC50 of this compound using an MTT assay.
Caption: A decision tree to troubleshoot experiments where this compound does not induce apoptosis.
References
Bcl-2-IN-2 unexpected experimental results
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering unexpected experimental results with Bcl-2-IN-2, a potent and selective Bcl-2 inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a potent and highly selective small molecule inhibitor of the B-cell lymphoma 2 (Bcl-2) protein.[1][2][3] Its primary mechanism of action is to bind to the BH3-binding groove of anti-apoptotic Bcl-2 proteins, thereby preventing them from sequestering pro-apoptotic proteins like BIM and BID.[4] This releases the pro-apoptotic proteins, allowing them to activate BAX and BAK, which in turn leads to mitochondrial outer membrane permeabilization (MOMP), cytochrome c release, and subsequent activation of the intrinsic apoptotic pathway.[4][5]
Q2: I've inhibited caspase-9, the key initiator caspase of the intrinsic pathway, but my cells treated with a Bcl-2 inhibitor are still undergoing apoptosis. Is this an expected result?
A2: This is a documented, albeit unexpected, experimental result. While Bcl-2 inhibitors primarily trigger the intrinsic (caspase-9-dependent) apoptotic pathway, under certain cellular contexts, particularly when caspase-9 is inhibited, a switch to a caspase-8-dependent apoptotic pathway can occur.[6][7] This suggests a crosstalk between the intrinsic and extrinsic apoptotic pathways that can be revealed under specific experimental conditions.
Q3: What is the evidence for this unexpected caspase-8 dependent apoptosis?
A3: A study on human prostate cancer cells treated with Bcl-2 family inhibitors (like ABT-263, which has a similar target profile to this compound) demonstrated that while the inhibitor alone activated caspase-9, co-treatment with a caspase-9 inhibitor unexpectedly promoted and even augmented apoptosis.[7] This enhanced cell death was found to be dependent on the activation of caspase-8, the initiator caspase of the extrinsic apoptotic pathway.[6][7]
Q4: How can a Bcl-2 inhibitor, which targets the mitochondrial pathway, lead to the activation of the extrinsic pathway's caspase-8?
A4: The precise molecular mechanism for this switch is an area of ongoing research. One hypothesis is that the inhibition of Bcl-2 family proteins may lead to cellular stress or changes in the expression or localization of other proteins that can trigger the extrinsic pathway. For instance, some pro-apoptotic BH3-only proteins, like BID, can be cleaved and activated by caspase-8, creating a feedback loop.[8][9] It's possible that in the absence of a functional caspase-9-mediated pathway, cellular stress induced by Bcl-2 inhibition primes the cell for an alternative, caspase-8-mediated death.
Troubleshooting Guide: Unexpected Apoptosis Pathway Activation
This guide is designed for researchers who observe continued or enhanced apoptosis after treating cells with this compound in combination with a caspase-9 inhibitor.
Problem: Persistent Apoptosis Despite Caspase-9 Inhibition
Initial Observation: Cells treated with this compound and a pan-caspase inhibitor (like Z-VAD-FMK) show reduced apoptosis, but cells treated with this compound and a specific caspase-9 inhibitor (like Z-LEHD-FMK) still undergo significant apoptosis.
Workflow for Troubleshooting:
Caption: Troubleshooting workflow for unexpected apoptosis.
Step-by-Step Troubleshooting Protocol:
-
Confirm Apoptosis: Quantify the level of apoptosis using a reliable method like Annexin V and Propidium Iodide (PI) staining followed by flow cytometry. This will confirm the initial observation.
-
Validate Inhibitor Potency: Ensure that the caspase-9 inhibitor is active at the concentration used. Measure the activity of caspase-9 directly using a fluorometric substrate assay in cell lysates treated with this compound with and without the caspase-9 inhibitor.
-
Investigate Caspase-8 Activation:
-
Activity Assay: Perform a caspase-8 activity assay on cell lysates from the experimental groups. An increase in caspase-8 activity in the "this compound + Caspase-9 inhibitor" group would strongly suggest a pathway switch.
-
Western Blot: Probe for cleaved (active) caspase-8. The appearance of the cleaved fragments indicates its activation.
-
-
Confirm Caspase-8 Dependence:
-
Treat cells with this compound, the caspase-9 inhibitor, and a specific caspase-8 inhibitor (e.g., Z-IETD-FMK).
-
If the addition of the caspase-8 inhibitor rescues the cells from apoptosis (as measured by Annexin V/PI), it confirms that the unexpected apoptosis is indeed caspase-8 dependent.
-
-
Explore Upstream Mechanisms (Optional):
-
BID Cleavage: Perform a western blot for the pro-apoptotic protein BID. Cleavage of BID to its truncated form (tBID) is a hallmark of caspase-8 activation and can link the extrinsic pathway to mitochondrial events.
-
Death Receptor Involvement: Investigate the formation of the Death-Inducing Signaling Complex (DISC) by co-immunoprecipitation of FADD and caspase-8.
-
Quantitative Data: this compound Potency
The following table summarizes the reported in vitro inhibitory concentrations (IC50) for this compound.
| Target Protein/Cell Line | IC50 Value (nM) | Reference |
| Bcl-2 | 0.034 | [1][2][3] |
| Bcl-xL | 43 | [1][2][3] |
| Bcl-2 (G101V mutant) | 1.2 | |
| RS4;11 (B-cell leukemia) | 1.9 |
Signaling Pathway Diagrams
Canonical vs. Unexpected Apoptotic Pathways with Bcl-2 Inhibition
Caption: Canonical vs. unexpected apoptotic pathways.
Experimental Protocols
Protocol 1: Caspase-8 Activity Assay (Fluorometric)
-
Cell Lysis:
-
Harvest 1-5 x 10^6 cells per condition and wash with ice-cold PBS.
-
Resuspend the cell pellet in 50 µL of chilled Cell Lysis Buffer.
-
Incubate on ice for 10 minutes, then centrifuge at 10,000 x g for 1 minute.
-
Transfer the supernatant (cytosolic extract) to a new tube.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
-
Assay Reaction:
-
In a 96-well plate, add 50 µL of 2X Reaction Buffer to each well.
-
Add 50 µg of protein from your cell lysate to each well.
-
Add 5 µL of the 4 mM IETD-pNA substrate (for caspase-8).
-
Incubate the plate at 37°C for 1-2 hours, protected from light.
-
-
Measurement:
-
Read the plate in a fluorescence microplate reader at an excitation of 400 nm and emission of 505 nm.
-
Compare the fluorescence intensity of your treated samples to untreated controls.
-
Protocol 2: Western Blot for Cleaved Caspase-8 and BID
-
Sample Preparation: Prepare cell lysates as described in the Caspase Activity Assay protocol.
-
SDS-PAGE:
-
Load 20-40 µg of protein per lane onto a 12-15% polyacrylamide gel.
-
Run the gel until the dye front reaches the bottom.
-
-
Protein Transfer:
-
Transfer the proteins from the gel to a PVDF or nitrocellulose membrane.
-
-
Blocking and Antibody Incubation:
-
Block the membrane for 1 hour at room temperature in 5% non-fat milk or BSA in TBST.
-
Incubate the membrane with a primary antibody specific for cleaved caspase-8 or BID overnight at 4°C. Use the manufacturer's recommended dilution.
-
Wash the membrane three times with TBST.
-
Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection:
-
Wash the membrane three times with TBST.
-
Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.
-
Remember to probe for a loading control (e.g., GAPDH or β-actin) to ensure equal protein loading.
-
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. BCL-2 Antagonism to Target the Intrinsic Mitochondrial Pathway of Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The BCL-2 family: key mediators of the apoptotic response to targeted anti-cancer therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. oncotarget.com [oncotarget.com]
- 7. Frontiers | The role of BCL-2 family proteins in regulating apoptosis and cancer therapy [frontiersin.org]
- 8. Caspase 8-mediated cleavage of the pro-apoptotic BCL-2 family member BID in p53-dependent apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mybiosource.com [mybiosource.com]
Bcl-2-IN-2 lot-to-lot variability issues
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers using the Bcl-2 inhibitor, Bcl-2-IN-2. The information provided is intended to help users identify and resolve potential issues related to lot-to-lot variability and ensure the consistency and reliability of their experimental results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a potent and selective inhibitor of the B-cell lymphoma 2 (Bcl-2) protein.[1] Bcl-2 is a key anti-apoptotic protein that promotes cell survival by binding to and sequestering pro-apoptotic proteins like BAX and BAK.[2] By binding to the BH3-binding groove of Bcl-2, this compound disrupts the interaction between Bcl-2 and pro-apoptotic proteins. This frees BAX and BAK to oligomerize at the mitochondrial outer membrane, leading to the release of cytochrome c and subsequent activation of the caspase cascade, ultimately resulting in apoptosis.[3]
Q2: What are the reported potencies of this compound?
A2: The potency of this compound has been evaluated in various assays. A summary of reported IC50 values is provided in the table below. Note that these values can vary depending on the specific experimental conditions, cell line, and assay format used.
| Target/Cell Line | IC50 Value | Notes |
| Bcl-2 (cell-free) | 0.034 nM | Demonstrates high potency for the target protein.[1] |
| Bcl-xL (cell-free) | 43 nM | Shows over 1000-fold selectivity for Bcl-2 over Bcl-xL.[1] |
| Bcl-2-G101V (mutant) | 1.2 nM | Effective against this known resistance mutation.[1] |
| RS4;11 cells | 1.9 nM | Demonstrates cellular activity in a B-cell leukemia line.[1] |
Q3: I am observing inconsistent results between different batches of this compound. What could be the cause?
A3: Inconsistent results between different lots of a small molecule inhibitor can stem from several factors, a phenomenon known as lot-to-lot variability. While there are no widespread reports of this issue specifically for this compound, it is a potential concern for any research compound. Potential causes include:
-
Purity: Differences in the purity of the compound between lots.
-
Solubility: Variations in the physical form of the compound affecting its solubility.
-
Stability: Degradation of the compound due to improper storage or handling.
-
Identity: In rare cases, the wrong compound may have been supplied.
It is crucial for researchers to perform their own quality control checks to validate the activity of each new lot of a research compound.
Troubleshooting Guide
If you suspect lot-to-lot variability with your this compound, follow this troubleshooting guide to diagnose the issue.
Problem: Reduced or no activity of a new lot of this compound compared to a previous, effective lot.
Possible Cause 1: Compound Solubility Issues
-
Troubleshooting Steps:
-
Verify Solvent and Concentration: Ensure you are using the recommended solvent (e.g., DMSO) and that the concentration of your stock solution is accurate.
-
Visual Inspection: Check for any precipitation in your stock solution. If present, gentle warming (to no more than 37°C) and vortexing may help to redissolve the compound.
-
Fresh Dilutions: Always prepare fresh dilutions from your stock solution for each experiment.
-
Possible Cause 2: Compound Degradation
-
Troubleshooting Steps:
-
Storage Conditions: Confirm that the compound has been stored according to the manufacturer's recommendations (typically at -20°C or -80°C, desiccated).
-
Freeze-Thaw Cycles: Minimize the number of freeze-thaw cycles for the stock solution. Aliquoting the stock into smaller, single-use volumes is highly recommended.
-
Possible Cause 3: Inactive Compound
-
Troubleshooting Steps:
-
Activity Validation Assay: Perform a dose-response experiment using a reliable assay to determine the IC50 value of the new lot and compare it to the expected values and the results from your previous, effective lot. A cellular viability assay is a good starting point (see Experimental Protocols section).
-
Target Engagement Assay: Use Western blotting to assess the downstream effects of Bcl-2 inhibition, such as the cleavage of PARP or caspase-3, to confirm that the compound is engaging its target in cells.[4][5]
-
Problem: Increased off-target effects or cellular toxicity with a new lot of this compound.
Possible Cause 1: Impurities in the New Lot
-
Troubleshooting Steps:
-
Dose-Response Curve: Atypical dose-response curves (e.g., a very steep or shallow slope) can indicate the presence of impurities.
-
Lower Concentrations: Test the compound at lower concentrations to see if the off-target effects are diminished while still maintaining on-target activity.
-
Possible Cause 2: Incorrect Compound Identity
-
Troubleshooting Steps:
-
Contact Supplier: If you have strong evidence to suggest the compound is not what it is labeled as, contact the supplier's technical support with your data.
-
Analytical Chemistry: If possible, consider analytical methods such as mass spectrometry or NMR to confirm the identity and purity of the compound.
-
Experimental Protocols
Here are detailed protocols for key experiments to validate the activity and consistency of your this compound lots.
Cellular Viability Assay (e.g., using MTT or CellTiter-Glo®)
This assay will help you determine the IC50 of your this compound lot in a cancer cell line known to be sensitive to Bcl-2 inhibition (e.g., RS4;11).
-
Materials:
-
This compound (from new and old lots)
-
DMSO (for stock solution)
-
Appropriate cancer cell line (e.g., RS4;11)
-
Complete cell culture medium
-
96-well plates
-
MTT or CellTiter-Glo® reagent
-
Plate reader
-
-
Methodology:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Prepare a serial dilution of this compound in complete cell culture medium. A typical concentration range to test would be from 1 nM to 10 µM. Include a vehicle control (DMSO only).
-
Remove the medium from the cells and add the medium containing the different concentrations of this compound.
-
Incubate the plate for 48-72 hours.
-
Add the viability reagent (MTT or CellTiter-Glo®) according to the manufacturer's instructions.
-
Measure the absorbance or luminescence using a plate reader.
-
Calculate the percentage of cell viability relative to the vehicle control for each concentration.
-
Plot the results and determine the IC50 value using appropriate software (e.g., GraphPad Prism).
-
Western Blot for PARP Cleavage
This assay confirms that this compound is inducing apoptosis by detecting the cleavage of PARP, a downstream marker of caspase activation.
-
Materials:
-
This compound
-
Sensitive cancer cell line
-
Cell lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibody against PARP (that detects both full-length and cleaved forms)
-
Primary antibody against a loading control (e.g., β-actin or GAPDH)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
-
-
Methodology:
-
Treat cells with this compound at a concentration known to induce apoptosis (e.g., 5-10 times the IC50) for a set time (e.g., 24 hours). Include a vehicle control.
-
Lyse the cells and quantify the protein concentration.
-
Load equal amounts of protein onto an SDS-PAGE gel and perform electrophoresis.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-PARP antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and apply the chemiluminescent substrate.
-
Image the blot to detect the bands for full-length PARP (~116 kDa) and cleaved PARP (~89 kDa). An increase in the cleaved PARP band indicates apoptosis.
-
Probe for the loading control to ensure equal protein loading.
-
Visualizations
Below are diagrams to illustrate key concepts and workflows related to the use of this compound.
Caption: Bcl-2 Signaling Pathway and the Mechanism of Action of this compound.
Caption: Experimental Workflow for Validating a New Lot of this compound.
Caption: Troubleshooting Decision Tree for this compound Lot-to-Lot Variability.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Bcl-2 - Wikipedia [en.wikipedia.org]
- 3. Bcl-2 pathway inhibition in solid tumors: a review of clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Bcl-2 family inhibitors sensitize human cancer models to therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Targeting the anti-apoptotic Bcl-2 family proteins: machine learning virtual screening and biological evaluation of new small molecules - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Resistance to Bcl-2 Inhibitors
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers encountering resistance to Bcl-2 inhibitors in cell lines. The information provided is based on established mechanisms of resistance to potent and selective Bcl-2 inhibitors.
Frequently Asked Questions (FAQs)
Q1: My Bcl-2 inhibitor-sensitive cell line is showing reduced responsiveness or has become completely resistant. What are the common underlying mechanisms?
A1: Resistance to Bcl-2 inhibitors can arise from various molecular changes within the cancer cells. The most frequently observed mechanisms include:
-
Upregulation of other anti-apoptotic proteins: Increased expression of other Bcl-2 family members that are not targeted by the specific inhibitor, most commonly Mcl-1 and Bcl-xL.[1][2][3] These proteins can sequester pro-apoptotic proteins like BIM, thereby compensating for the inhibition of Bcl-2.[1][2]
-
Mutations in the Bcl-2 protein: Acquired mutations in the BH3 binding groove of Bcl-2 can reduce the binding affinity of the inhibitor, rendering it less effective.[1][4]
-
Alterations in pro-apoptotic proteins: Loss-of-function mutations or decreased expression of essential pro-apoptotic effector proteins, such as BAX and BAK, can prevent the induction of apoptosis even when Bcl-2 is inhibited.[1][2]
-
Activation of pro-survival signaling pathways: Activation of pathways such as the PI3K/AKT/mTOR pathway can promote cell survival and override the pro-apoptotic signal from Bcl-2 inhibition.[5]
-
Changes in mitochondrial metabolism: Alterations in mitochondrial oxidative phosphorylation have been linked to resistance to Bcl-2 inhibitors.[2][6]
Q2: How can I determine if my resistant cells have upregulated other anti-apoptotic proteins like Mcl-1 or Bcl-xL?
A2: The most direct method is to compare the protein expression levels of Mcl-1 and Bcl-xL in your resistant cell line versus the parental sensitive cell line. This can be achieved through:
-
Western Blotting: This is the gold standard for assessing the expression levels of specific proteins.
-
Flow Cytometry (Intracellular): This can provide quantitative data on protein expression at a single-cell level.
-
Quantitative Real-Time PCR (qRT-PCR): This measures the mRNA expression levels of the corresponding genes (MCL1 and BCL2L1), which often correlate with protein levels.
A significant increase in Mcl-1 or Bcl-xL protein in the resistant cells is a strong indicator of this resistance mechanism.
Q3: What experimental approaches can I use to confirm that Bcl-2 target engagement is maintained in my resistant cell line?
A3: To ensure that the Bcl-2 inhibitor is still binding to its target in the resistant cells, you can perform a co-immunoprecipitation (Co-IP) experiment. By immunoprecipitating Bcl-2, you can then use western blotting to check for the presence of pro-apoptotic BH3-only proteins like BIM and PUMA. In sensitive cells, treatment with a Bcl-2 inhibitor should disrupt the Bcl-2/BIM interaction, leading to a decrease in BIM co-immunoprecipitated with Bcl-2. If this disruption still occurs in your resistant cells, it suggests that the resistance mechanism lies downstream of Bcl-2 engagement.
Troubleshooting Guides
Problem 1: Decreased Cell Death Observed in a Previously Sensitive Cell Line
This guide provides a step-by-step approach to investigate the potential causes of acquired resistance to a Bcl-2 inhibitor.
Troubleshooting Workflow
Figure 1: A logical workflow for troubleshooting resistance to Bcl-2 inhibitors.
Quantitative Data Summary
| Parameter | Sensitive Cells (Parental) | Resistant Cells | Potential Implication |
| IC50 (Bcl-2 Inhibitor) | Low (e.g., 10 nM) | High (e.g., >1 µM) | Confirmed resistance. |
| Bcl-2 Protein Level | High | High / Slightly Decreased | Target is likely still present. |
| Mcl-1 Protein Level | Low | High | Upregulation of a bypass anti-apoptotic protein. |
| Bcl-xL Protein Level | Low / Moderate | High | Upregulation of a bypass anti-apoptotic protein. |
| BAX/BAK Protein Level | Present | Absent / Reduced | Loss of essential apoptosis effectors. |
Key Experimental Protocols
Cell Viability Assay (Dose-Response Curve)
Objective: To quantitatively determine the half-maximal inhibitory concentration (IC50) of the Bcl-2 inhibitor in sensitive and resistant cell lines.
Methodology:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Drug Treatment: Prepare a serial dilution of the Bcl-2 inhibitor. Remove the culture medium and add fresh medium containing the different concentrations of the inhibitor. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate for a duration relevant to the cell line and compound (typically 48-72 hours).
-
Viability Assessment: Use a suitable cell viability reagent (e.g., CellTiter-Glo®, MTS, or PrestoBlue™) according to the manufacturer's instructions.
-
Data Analysis: Measure the signal (luminescence or absorbance) using a plate reader. Normalize the data to the vehicle control and plot the percentage of viable cells against the logarithm of the inhibitor concentration. Fit the data to a four-parameter logistic curve to determine the IC50 value.
Western Blotting for Bcl-2 Family Proteins
Objective: To assess the expression levels of key pro- and anti-apoptotic proteins.
Methodology:
-
Protein Extraction: Lyse the sensitive and resistant cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) from each sample onto a polyacrylamide gel and separate the proteins by electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for Bcl-2, Mcl-1, Bcl-xL, BAX, BAK, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Densitometry: Quantify the band intensities and normalize to the loading control to compare protein expression levels between sensitive and resistant cells.
Co-Immunoprecipitation (Co-IP) of Bcl-2 and BIM
Objective: To determine if the Bcl-2 inhibitor can disrupt the interaction between Bcl-2 and the pro-apoptotic protein BIM.
Methodology:
-
Cell Treatment: Treat both sensitive and resistant cells with the Bcl-2 inhibitor or vehicle control for a specified time (e.g., 4-6 hours).
-
Lysis: Lyse the cells in a non-denaturing Co-IP lysis buffer.
-
Pre-clearing: Pre-clear the lysates with protein A/G agarose beads to reduce non-specific binding.
-
Immunoprecipitation: Incubate the pre-cleared lysates with an anti-Bcl-2 antibody or an isotype control IgG overnight at 4°C.
-
Immune Complex Capture: Add protein A/G agarose beads to capture the antibody-protein complexes.
-
Washing: Wash the beads several times with Co-IP lysis buffer to remove non-specifically bound proteins.
-
Elution: Elute the bound proteins from the beads by boiling in SDS-PAGE sample buffer.
-
Western Blotting: Analyze the eluted samples by western blotting using antibodies against Bcl-2 and BIM. A decrease in the amount of BIM pulled down with Bcl-2 in the inhibitor-treated sample compared to the vehicle control indicates successful target engagement and disruption of the protein-protein interaction.
Signaling Pathway Diagrams
Figure 2: Simplified intrinsic apoptosis pathway regulated by Bcl-2.
Figure 3: Mechanism of action of a Bcl-2 inhibitor.
Figure 4: Mcl-1 upregulation confers resistance to Bcl-2 inhibition.
References
- 1. Progress in understanding the mechanisms of resistance to BCL-2 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Mechanisms of venetoclax resistance and solutions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Targeting BCL-2 in Cancer: Advances, Challenges, and Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. tandfonline.com [tandfonline.com]
Validation & Comparative
A Comparative Guide to Bcl-2 Inhibitors: Spotlight on Venetoclax (ABT-199)
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the efficacy of the potent and selective Bcl-2 inhibitor, Bcl-2-IN-2, and the FDA-approved drug, Venetoclax (ABT-199). Due to the limited availability of public data for this compound, this document will primarily focus on the extensive experimental data available for Venetoclax, while presenting the known information for this compound to facilitate a preliminary comparison.
Overview of Bcl-2 Inhibition
The B-cell lymphoma 2 (Bcl-2) protein is a key regulator of the intrinsic apoptotic pathway.[1] Its overexpression in cancer cells allows them to evade programmed cell death, contributing to tumor progression and resistance to therapy.[2][3] Small molecule inhibitors that mimic the action of pro-apoptotic BH3-only proteins can bind to the BH3 groove of Bcl-2, displacing pro-apoptotic proteins and triggering apoptosis.[4][5]
Comparative Efficacy: this compound vs. Venetoclax
While both this compound and Venetoclax are potent inhibitors of Bcl-2, a direct and comprehensive comparison of their efficacy is challenging due to the scarcity of published data for this compound. The available data is summarized below.
Table 1: Biochemical and In Vitro Potency
| Compound | Target | IC50 / Ki | Cell Line | Cellular IC50 | Selectivity (Bcl-xL/Bcl-2) |
| This compound | Bcl-2 | 0.034 nM (IC50)[6][7][8] | RS4;11 | 1.9 nM[8][9] | >1000-fold[6][7][8] |
| Bcl-xL | 43 nM (IC50)[6][7][8] | ||||
| Bcl-2 (G101V mutant) | 1.2 nM (IC50)[8][9] | ||||
| Venetoclax (ABT-199) | Bcl-2 | <0.01 nM (Ki) | RS4;11 | 8 nM | >4800-fold |
| Bcl-xL | 48 nM (Ki) | FL5.12-Bcl-xL | 261 nM | ||
| Bcl-w | 245 nM (Ki) | ||||
| Mcl-1 | >444 nM (Ki) |
Note: Data for Venetoclax is compiled from various sources. The data for this compound is from chemical supplier datasheets and lacks peer-reviewed validation.
In-Depth Analysis of Venetoclax (ABT-199)
Venetoclax is a first-in-class, orally bioavailable, and highly selective Bcl-2 inhibitor that has demonstrated significant clinical activity in various hematological malignancies.
Mechanism of Action of Venetoclax
Venetoclax selectively binds to the BH3-binding groove of the anti-apoptotic protein Bcl-2. This action displaces pro-apoptotic proteins like BIM, which are then free to activate BAX and BAK. The activation of BAX/BAK leads to mitochondrial outer membrane permeabilization (MOMP), the release of cytochrome c, and subsequent caspase activation, ultimately resulting in apoptosis.[10]
References
- 1. The role of BCL-2 family proteins in regulating apoptosis and cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. onclive.com [onclive.com]
- 3. The BCL-2 arbiters of apoptosis and their growing role as cancer targets - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Mechanisms of Action of Bcl-2 Family Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
- 7. Patent landscape of inhibitors and PROTACs of the anti-apoptotic BCL-2 family proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Eil Therapeutics patent details Bcl-2 inhibitors | BioWorld [bioworld.com]
- 9. mybiosource.com [mybiosource.com]
- 10. Mechanisms of action of the BCL-2 inhibitor venetoclax in multiple myeloma: a literature review - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis of Bcl-2-IN-2: A Potent and Selective Bcl-2 Inhibitor
For Immediate Release
This guide provides a comprehensive comparison of the Bcl-2 inhibitor, Bcl-2-IN-2, detailing its selectivity profile against the anti-apoptotic proteins Bcl-xL and Mcl-1. The information is intended for researchers, scientists, and drug development professionals engaged in oncology and apoptosis-related research.
Introduction to Bcl-2 Family Proteins and Apoptosis
The Bcl-2 (B-cell lymphoma 2) family of proteins are central regulators of the intrinsic apoptotic pathway. This family includes both pro-apoptotic members (e.g., Bax, Bak) and anti-apoptotic members (e.g., Bcl-2, Bcl-xL, Mcl-1). In many cancers, the overexpression of anti-apoptotic Bcl-2 proteins allows malignant cells to evade programmed cell death, contributing to tumor progression and resistance to therapy. Consequently, small molecule inhibitors that target these anti-apoptotic proteins are of significant therapeutic interest. This compound has emerged as a highly potent and selective inhibitor of Bcl-2.
Selectivity Profile of this compound
Biochemical assays have been employed to determine the inhibitory activity of this compound against key members of the Bcl-2 family. The half-maximal inhibitory concentration (IC50) values are summarized in the table below.
| Target Protein | This compound IC50 (nM) | Reference |
| Bcl-2 | 0.034 | [1] |
| Bcl-xL | 43 | [1] |
| Mcl-1 | Data Not Available | - |
Note: Despite extensive searches, the IC50 or Ki value for this compound against Mcl-1 is not publicly available in the reviewed literature and product datasheets.
The data clearly indicates that this compound is an exceptionally potent inhibitor of Bcl-2, with an IC50 value in the picomolar range.[1] It exhibits a remarkable selectivity of over 1000-fold for Bcl-2 compared to Bcl-xL.[1] This high selectivity is a critical attribute, as inhibition of Bcl-xL has been associated with off-target toxicities, such as thrombocytopenia. The activity of this compound against Mcl-1 remains to be publicly disclosed.
Signaling Pathway and Mechanism of Action
The intrinsic apoptosis pathway is initiated by various cellular stresses, leading to the activation of pro-apoptotic "BH3-only" proteins. These proteins can either directly activate the pro-apoptotic effector proteins Bax and Bak or inhibit the anti-apoptotic Bcl-2 family members. The sequestration of pro-apoptotic proteins by anti-apoptotic counterparts prevents the induction of cell death. Bcl-2 inhibitors, such as this compound, disrupt this interaction, liberating pro-apoptotic proteins to trigger mitochondrial outer membrane permeabilization (MOMP), release of cytochrome c, and subsequent caspase activation, culminating in apoptosis.
Experimental Protocols
While a specific, detailed protocol for the IC50 determination of this compound is not publicly available, a general and widely accepted method for assessing the potency of Bcl-2 family inhibitors is the Fluorescence Polarization (FP) Assay . This biochemical assay measures the disruption of the interaction between a Bcl-2 family protein and a fluorescently labeled peptide derived from the BH3 domain of a pro-apoptotic protein (e.g., BIM, BAD).
Representative Fluorescence Polarization Assay Protocol:
1. Reagents and Materials:
-
Recombinant human Bcl-2, Bcl-xL, and Mcl-1 proteins.
-
Fluorescently labeled BH3 peptide (e.g., FITC-BIM BH3).
-
Assay Buffer: (e.g., 20 mM Phosphate Buffer pH 7.4, 50 mM NaCl, 1 mM EDTA, 0.05% Pluronic F-68).
-
This compound compound stock solution in DMSO.
-
Black, low-volume 384-well microplates.
-
A microplate reader capable of measuring fluorescence polarization.
2. Assay Procedure:
-
Protein-Peptide Binding: In the wells of the microplate, combine the recombinant Bcl-2 family protein and the fluorescently labeled BH3 peptide at concentrations optimized to yield a stable and significant polarization signal.
-
Inhibitor Addition: Add serial dilutions of this compound (or other test compounds) to the wells containing the protein-peptide mixture. Include a DMSO vehicle control.
-
Incubation: Incubate the plate at room temperature for a specified period (e.g., 1-2 hours) to allow the binding reaction to reach equilibrium.
-
Measurement: Measure the fluorescence polarization of each well using a microplate reader. The excitation and emission wavelengths will depend on the fluorophore used (e.g., 485 nm excitation and 535 nm emission for FITC).
-
Data Analysis: The IC50 value is determined by plotting the percentage of inhibition (calculated from the decrease in fluorescence polarization) against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
Conclusion
This compound is a highly potent and selective inhibitor of the anti-apoptotic protein Bcl-2, demonstrating over a thousand-fold selectivity against Bcl-xL. This impressive selectivity profile suggests a potentially wider therapeutic window compared to less selective Bcl-2 family inhibitors. Further investigation into its activity against Mcl-1 is warranted to fully characterize its selectivity and potential clinical applications. The provided experimental framework offers a robust method for evaluating the potency and selectivity of this and other similar inhibitors.
References
The Synergistic Potential of BCL-2 Inhibition in Combination Cancer Therapy
A comparative guide for researchers and drug development professionals.
The B-cell lymphoma 2 (BCL-2) protein family are critical regulators of apoptosis, and their inhibition has emerged as a promising strategy in cancer therapy, particularly in hematological malignancies. While the specific inhibitor Bcl-2-IN-2 shows high potency and selectivity for BCL-2 (IC50 of 0.034 nM), publicly available data on its synergistic effects with other anti-cancer agents are limited. This guide will, therefore, focus on the extensive preclinical and clinical data available for the well-characterized BCL-2 inhibitor, Venetoclax (ABT-199), to provide a comprehensive comparison of its synergistic potential with various classes of anti-cancer drugs.
Mechanism of Action of BCL-2 Inhibitors
BCL-2 and its pro-survival relatives (BCL-xL, MCL-1) prevent apoptosis by sequestering pro-apoptotic proteins like BIM, BID, and PUMA. This inhibition of apoptosis is a hallmark of many cancers, contributing to tumor progression and resistance to therapy. BCL-2 inhibitors, also known as BH3 mimetics, bind to the BH3-binding groove of BCL-2, displacing the pro-apoptotic proteins. This "unleashing" of pro-apoptotic signals leads to the activation of BAX and BAK, which in turn permeabilize the mitochondrial outer membrane, releasing cytochrome c and triggering caspase activation, ultimately leading to programmed cell death.
Caption: Mechanism of BCL-2 inhibitor action.
Synergy of BCL-2 Inhibitors with Other Anti-Cancer Drugs
The rationale for combining BCL-2 inhibitors with other anti-cancer agents is to enhance apoptotic signaling through complementary mechanisms, overcoming resistance and improving therapeutic outcomes. The following sections detail the synergistic effects observed with different drug classes.
Combination with Chemotherapy
Chemotherapeutic agents induce DNA damage and cellular stress, which in turn upregulate pro-apoptotic signals. However, cancer cells often evade chemotherapy-induced apoptosis through the overexpression of BCL-2. Combining a BCL-2 inhibitor with chemotherapy can therefore lower the threshold for apoptosis.
Table 1: Preclinical Synergy of Venetoclax with Chemotherapeutic Agents
| Combination Partner | Cancer Type | Cell Line | Endpoint | Synergy Assessment | Reference |
| Doxorubicin | Triple-Negative Breast Cancer | MDA-MB-231 | Cell Viability, Apoptosis | Synergistic decrease in viability, drastic increase in apoptosis | [1] |
| Doxorubicin | Chronic Lymphocytic Leukemia | Primary CLL cells | Cell Viability | Sensitized CLL cells to Doxorubicin treatment | [2][3] |
| Bendamustine | Early T-cell Precursor Acute Lymphoblastic Leukemia | Loucy | Cell Proliferation | Synergistic (Loewe score > 10) | [4] |
| Cyclophosphamide/ Topotecan | Neuroblastoma (MYCN-amplified) | NB-1643CRX | Tumor Growth in vivo | Enhanced tumor regressions | [5] |
Experimental Workflow for In Vitro Synergy Assessment
Caption: Workflow for determining drug synergy in vitro.
Combination with Targeted Therapies
Targeted therapies that inhibit specific oncogenic signaling pathways can also induce pro-apoptotic signals, which can be potentiated by BCL-2 inhibition.
Table 2: Preclinical and Clinical Synergy of Venetoclax with Targeted Therapies
| Combination Partner | Target | Cancer Type | Model | Endpoint | Synergy Assessment | Reference |
| Ibrutinib/ Acalabrutinib | BTK | Chronic Lymphocytic Leukemia | Primary CLL cells, Clinical Trials | Cell Killing, Progression-Free Survival | Enhanced killing, Improved PFS | [6][7][8][9] |
| Quizartinib | FLT3 | FLT3-ITD+ Acute Myeloid Leukemia | Xenograft models | Survival, Tumor Burden | Greater anti-tumor efficacy, prolonged survival | [10] |
| AZD8055 | PI3K/mTOR | Estrogen Receptor-positive Breast Cancer | Xenograft models | Tumor Growth, Survival | Synergistic reduction of tumor growth, prolonged survival | [11] |
| S63845 | MCL-1 | B-cell Precursor Acute Lymphoblastic Leukemia | PDX models | Anti-leukemia activity in vivo | Strongly enhanced anti-leukemia activity | [12] |
Signaling Pathway: BTK and BCL-2 Inhibition in CLL
References
- 1. oncotarget.com [oncotarget.com]
- 2. ia.tbzmed.ac.ir [ia.tbzmed.ac.ir]
- 3. Bcl-2 Inhibition Induces a Synergistic Effect in Combination with Doxorubicin in Chronic Lymphocytic Leukemia [ia.tbzmed.ac.ir]
- 4. Synergistic Effect of Venetoclax and Bendamustine in Early T-cell Precursor Acute Lymphoblastic Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Venetoclax-based rational combinations are effective in models of MYCN-amplified neuroblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. dailynews.ascopubs.org [dailynews.ascopubs.org]
- 7. Bruton’s tyrosine kinase inhibition increases BCL-2 dependence and enhances sensitivity to venetoclax in chronic lymphocytic leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Combining BTK inhibitors with BCL2 inhibitors for treating chronic lymphocytic leukemia and mantle cell lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Ibrutinib and venetoclax in combination for chronic lymphocytic leukemia: synergy in practice - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Venetoclax combines synergistically with FLT3 inhibition to effectively target leukemic cells in FLT3-ITD+ acute myeloid leukemia models | Haematologica [haematologica.org]
- 11. Rational Strategies for Combining Bcl-2 Inhibition with Targeted Drugs for Anti-Tumor Synergy [cancertreatmentjournal.com]
- 12. ashpublications.org [ashpublications.org]
A Comparative Analysis of Bcl-2 Inhibitors: Bcl-2-IN-2 vs. ABT-737
For Researchers, Scientists, and Drug Development Professionals
The B-cell lymphoma 2 (Bcl-2) family of proteins are critical regulators of the intrinsic apoptotic pathway, making them prime targets in oncology.[1] Overexpression of anti-apoptotic Bcl-2 members like Bcl-2, Bcl-xL, and Mcl-1 is a common mechanism for cancer cell survival and resistance to therapy.[2][3] This has driven the development of BH3 mimetics, small molecules that mimic the action of pro-apoptotic BH3-only proteins to restore apoptotic competence in cancer cells.[2] This guide provides a detailed comparative analysis of two such inhibitors: the well-characterized, first-generation compound ABT-737, and the highly potent and selective agent, Bcl-2-IN-2.
Mechanism of Action: Restoring the Apoptotic Switch
Both ABT-737 and this compound are BH3 mimetics. They function by binding with high affinity to the hydrophobic BH3-binding groove on the surface of anti-apoptotic Bcl-2 family proteins.[2][4] Under normal conditions, these anti-apoptotic proteins sequester pro-apoptotic "activator" proteins (like BIM) or "effector" proteins (BAX/BAK), preventing them from initiating mitochondrial outer membrane permeabilization (MOMP).[4][5] By occupying this groove, BH3 mimetics displace the pro-apoptotic partners, freeing them to trigger BAX/BAK oligomerization, MOMP, subsequent cytochrome c release, and caspase activation, culminating in apoptosis.[4][6]
ABT-737 is a well-established inhibitor that targets Bcl-2, Bcl-xL, and Bcl-w.[7] Its inability to inhibit Mcl-1 is a key mechanism of clinical resistance, as Mcl-1 can compensate for the inhibition of other anti-apoptotic members.[7]
This compound demonstrates a more targeted approach, exhibiting potent and highly selective inhibition of Bcl-2 over other family members like Bcl-xL.[8] This high selectivity may offer a different therapeutic window and side-effect profile compared to broader-spectrum inhibitors.
Figure 1. Mechanism of action for BH3 mimetic Bcl-2 inhibitors.
Quantitative Performance Data
The following tables summarize the available quantitative data for this compound and ABT-737, highlighting differences in potency and selectivity.
Table 1: In Vitro Binding Affinity & Potency
| Compound | Target | IC50 (nM) | Ki (nM) | Selectivity Highlights |
| This compound | Bcl-2 | 0.034[8] | N/A | >1000-fold selective for Bcl-2 over Bcl-xL.[8] |
| Bcl-xL | 43[8] | N/A | Inhibits Bcl-2 (G101V) mutant with IC50 of 1.2 nM.[8] | |
| ABT-737 | Bcl-2 | N/A | <1[7] | Broadly targets Bcl-2, Bcl-xL, and Bcl-w. |
| Bcl-xL | N/A | <1[7] | Does not bind Mcl-1 or A1.[7] | |
| Bcl-w | N/A | <1[7] |
N/A: Data not publicly available in searched literature.
Table 2: Cellular Activity
| Compound | Cell Line | Assay Type | IC50 / EC50 (nM) | Notes |
| This compound | RS4;11 | Proliferation | 1.9[8] | Human B-cell precursor leukemia line. |
| ABT-737 | Ovarian Cancer Lines | Growth/Survival | 8,000 - 14,000[9] | Tested on a panel of eight cell lines.[9] |
| Lymphoma/Myeloma | Cytotoxicity | 23 - 7,853 | Tested on RL, SKI, HBL-2, JJN-3, H9 lines.[10] |
Experimental Protocols
Detailed methodologies are crucial for the evaluation and comparison of Bcl-2 inhibitors. Below are representative protocols for key experiments.
Fluorescence Polarization (FP) Binding Assay
This assay quantitatively measures the binding affinity of an inhibitor to a Bcl-2 family protein. It relies on the principle that a small, fluorescently-labeled peptide (e.g., a BH3 domain peptide) tumbles rapidly in solution (low polarization), but when bound to a larger protein (e.g., Bcl-2), its tumbling slows, increasing the polarization of its emitted light. An inhibitor will compete with the fluorescent peptide for the binding site, causing a decrease in polarization.
Protocol Steps:
-
Reagent Preparation:
-
Recombinant Bcl-2 family protein (e.g., Bcl-2, Bcl-xL) in assay buffer (e.g., 20 mM Bis-Tris pH 7.0, 1 mM TCEP, 0.005% Tween-20).
-
Fluorescein-labeled BH3 peptide probe (e.g., FITC-Bid BH3 peptide) at a concentration determined by a prior titration experiment (typically low nM range).
-
Test compounds (this compound, ABT-737) serially diluted in assay buffer.
-
-
Assay Execution (384-well plate format):
-
Add Bcl-2 family protein and FITC-BH3 probe to each well.
-
Add serially diluted test compounds or DMSO (vehicle control).
-
Include controls for "free probe" (probe only, for minimum polarization) and "bound probe" (probe + protein, for maximum polarization).
-
Incubate the plate for a set time (e.g., 10-30 minutes) at room temperature, protected from light.
-
-
Data Acquisition:
-
Measure fluorescence polarization on a plate reader with appropriate filters (e.g., 485 nm excitation, 535 nm emission for fluorescein).[11]
-
-
Data Analysis:
-
Calculate the percentage inhibition for each inhibitor concentration.
-
Plot percentage inhibition against inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value. The Ki can then be calculated using the Cheng-Prusoff equation.
-
References
- 1. Frontiers | The role of BCL-2 family proteins in regulating apoptosis and cancer therapy [frontiersin.org]
- 2. Current Advances and Future Strategies for BCL-2 Inhibitors: Potent Weapons against Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. onclive.com [onclive.com]
- 4. researchgate.net [researchgate.net]
- 5. Mechanisms of Action of Bcl-2 Family Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. ABT-737 - Wikipedia [en.wikipedia.org]
- 8. medchemexpress.com [medchemexpress.com]
- 9. aacrjournals.org [aacrjournals.org]
- 10. uniprot.org [uniprot.org]
- 11. rsc.org [rsc.org]
A Comparative Analysis of Resistance Mechanisms: Bcl-2-IN-2 vs. Venetoclax
For Researchers, Scientists, and Drug Development Professionals
The advent of B-cell lymphoma 2 (Bcl-2) inhibitors has revolutionized the treatment landscape for several hematological malignancies. Venetoclax, the first-in-class, FDA-approved Bcl-2 inhibitor, has demonstrated remarkable efficacy, particularly in chronic lymphocytic leukemia (CLL) and acute myeloid leukemia (AML). However, the emergence of resistance presents a significant clinical challenge. This guide provides a detailed comparison of the mechanisms of resistance to Venetoclax and introduces Bcl-2-IN-2, a potent, next-generation Bcl-2 inhibitor designed to overcome certain resistance mutations.
Mechanism of Action: Targeting the Apoptotic Pathway
Bcl-2 is a key anti-apoptotic protein that sequesters pro-apoptotic proteins, such as BIM, preventing the activation of BAX and BAK, which are essential for initiating mitochondrial outer membrane permeabilization (MOMP) and subsequent apoptosis. Both Venetoclax and this compound are BH3 mimetics that bind to the BH3 groove of Bcl-2, displacing pro-apoptotic proteins and thereby triggering programmed cell death.
Figure 1: Simplified signaling pathway of Bcl-2 mediated apoptosis and points of inhibition.
Quantitative Comparison of Inhibitor Potency
The following table summarizes the in vitro potency of Venetoclax and this compound against wild-type Bcl-2, the anti-apoptotic protein Bcl-xL, and the Venetoclax-resistant Bcl-2 G101V mutant.
| Inhibitor | Target | IC50 (nM) | Selectivity (Bcl-xL/Bcl-2) | Reference |
| Venetoclax | Bcl-2 (wild-type) | <1 | ~4,400-fold | [1] |
| Bcl-xL | ~4,400 | [1] | ||
| Bcl-2 (G101V mutant) | >180-fold increase vs WT | [2] | ||
| This compound | Bcl-2 (wild-type) | 0.034 | >1000-fold | [3] |
| Bcl-xL | 43 | [3] | ||
| Bcl-2 (G101V mutant) | 1.2 | [3] |
Mechanisms of Resistance to Venetoclax
Resistance to Venetoclax can be broadly categorized into on-target alterations, upregulation of alternative anti-apoptotic proteins, and modifications in the downstream apoptotic pathway.
On-Target BCL2 Mutations
Acquired mutations in the BCL2 gene are a common mechanism of resistance. These mutations typically occur in the BH3-binding groove, reducing the binding affinity of Venetoclax without significantly compromising the anti-apoptotic function of the Bcl-2 protein.
-
G101V: This is the most frequently reported mutation, leading to a greater than 180-fold reduction in Venetoclax binding affinity.[2]
-
D103Y/E/V: These mutations also occur in the BH3 binding pocket and impair drug binding.[4]
-
F104L/C: These mutations have also been identified in resistant cell lines.[2]
Upregulation of Other Anti-apoptotic Proteins
Cancer cells can develop resistance by upregulating other anti-apoptotic Bcl-2 family members, thereby bypassing the inhibition of Bcl-2.
-
MCL-1 (Myeloid cell leukemia-1): Increased expression of MCL-1 is a primary mechanism of both intrinsic and acquired resistance to Venetoclax.[2][5]
-
BCL-xL (B-cell lymphoma-extra large): Overexpression of BCL-xL can also confer resistance.[2][5]
Alterations in Downstream Apoptotic Machinery
Mutations in genes downstream of Bcl-2 can also lead to Venetoclax resistance.
-
BAX Mutations: Inactivating mutations in the BAX gene prevent the protein from localizing to the mitochondria, thereby blocking apoptosis even when pro-apoptotic signals are present.[2][4]
-
TP53 Mutations: While not a direct resistance mechanism, mutations in the tumor suppressor gene TP53 are associated with a more aggressive disease phenotype and can contribute to resistance through various mechanisms, including the upregulation of anti-apoptotic proteins.[2][6]
Metabolic Reprogramming
Recent studies have suggested that metabolic changes, such as increased oxidative phosphorylation, can contribute to Venetoclax resistance.[2][6]
This compound: Overcoming a Key Venetoclax Resistance Mechanism
This compound is a novel, highly potent Bcl-2 inhibitor that has demonstrated significant activity against the Venetoclax-resistant G101V mutant.[3] This suggests that this compound may be a valuable therapeutic option for patients who have relapsed on Venetoclax due to this specific mutation.
While comprehensive data on resistance mechanisms to this compound are not yet available, it is plausible that resistance could emerge through mechanisms that are not dependent on the G101V mutation, such as:
-
Upregulation of MCL-1 or BCL-xL: This remains a likely escape mechanism.
-
Mutations in other regions of the BCL2 gene: Novel mutations that affect the binding of this compound could potentially arise.
-
Alterations in downstream apoptotic pathways: Mutations in BAX or other components of the apoptotic machinery would likely confer resistance to this compound as well.
Figure 2: Comparison of resistance mechanisms and the targeted advantage of this compound.
Experimental Protocols
This section outlines the general methodologies used in the preclinical evaluation of Bcl-2 inhibitors and the investigation of their resistance mechanisms.
Cell Viability Assays
-
Objective: To determine the cytotoxic effects of Bcl-2 inhibitors on cancer cell lines.
-
Protocol:
-
Cancer cell lines (e.g., CLL, AML) are seeded in 96-well plates.
-
Cells are treated with a serial dilution of the Bcl-2 inhibitor (e.g., Venetoclax, this compound) for a specified period (e.g., 48-72 hours).
-
Cell viability is assessed using a colorimetric assay such as MTT or a luminescence-based assay like CellTiter-Glo.
-
The half-maximal inhibitory concentration (IC50) is calculated from the dose-response curves.
-
Generation of Resistant Cell Lines
-
Objective: To develop cell line models of acquired resistance to Bcl-2 inhibitors.
-
Protocol:
-
Parental cancer cell lines are cultured in the continuous presence of a low concentration of the Bcl-2 inhibitor.
-
The concentration of the inhibitor is gradually increased over several months as the cells develop resistance.
-
Resistant clones are isolated and their level of resistance is confirmed by cell viability assays.
-
Western Blotting
-
Objective: To analyze the expression levels of Bcl-2 family proteins.
-
Protocol:
-
Protein lysates are collected from sensitive and resistant cell lines.
-
Proteins are separated by SDS-PAGE and transferred to a PVDF membrane.
-
The membrane is probed with primary antibodies specific for Bcl-2, MCL-1, BCL-xL, BAX, etc.
-
Horseradish peroxidase (HRP)-conjugated secondary antibodies are used for detection via chemiluminescence.
-
Gene Sequencing
-
Objective: To identify mutations in genes associated with resistance.
-
Protocol:
-
Genomic DNA is extracted from sensitive and resistant cell lines or patient samples.
-
The coding regions of genes of interest (e.g., BCL2, BAX, TP53) are amplified by PCR.
-
The PCR products are sequenced using Sanger sequencing or next-generation sequencing (NGS) to identify mutations.
-
References
- 1. roswellpark.org [roswellpark.org]
- 2. researchgate.net [researchgate.net]
- 3. uniprot.org [uniprot.org]
- 4. Targeting BCL-2 in Cancer: Advances, Challenges, and Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Design of Bcl-2 and Bcl-xL Inhibitors with Subnanomolar Binding Affinities Based Upon a New Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of Bcl-2 Inhibition Across Diverse Cancer Types
For Researchers, Scientists, and Drug Development Professionals
Introduction
The B-cell lymphoma 2 (Bcl-2) protein is a pivotal regulator of the intrinsic apoptotic pathway, acting as a key survival factor for many cancer cells. Its overexpression is a hallmark of various malignancies, contributing to tumor initiation, progression, and resistance to conventional therapies. Consequently, the development of small molecule inhibitors targeting Bcl-2 has emerged as a promising therapeutic strategy.
This guide provides a head-to-head comparison of the efficacy of a potent and selective Bcl-2 inhibitor across different cancer types. Due to the limited availability of direct comparative studies for a specific compound designated "Bcl-2-IN-2," this guide will focus on the extensively characterized and clinically approved Bcl-2 inhibitor, Venetoclax (ABT-199) , as a representative agent. The data presented here is compiled from various preclinical studies to offer a comparative overview of its activity.
Mechanism of Action: Restoring the Apoptotic Balance
Bcl-2 and its anti-apoptotic relatives (Bcl-xL, Mcl-1) prevent programmed cell death by sequestering pro-apoptotic proteins like BIM, BID, and PUMA. This action inhibits the activation of the downstream effectors BAX and BAK, which are responsible for mitochondrial outer membrane permeabilization (MOMP). MOMP is a critical step in the intrinsic apoptotic pathway, leading to the release of cytochrome c and the activation of caspases, ultimately resulting in cell death.[1][2][3][4][5]
Selective Bcl-2 inhibitors, such as Venetoclax, act as BH3 mimetics. They bind with high affinity to the BH3-binding groove of the Bcl-2 protein, displacing the pro-apoptotic proteins.[6] This liberation of pro-apoptotic proteins allows them to activate BAX and BAK, leading to MOMP, caspase activation, and subsequent apoptosis in cancer cells that are dependent on Bcl-2 for survival.[4][5]
Comparative Efficacy of Bcl-2 Inhibition in Different Cancer Cell Lines
The sensitivity of cancer cells to Bcl-2 inhibition often correlates with their level of Bcl-2 expression and their dependence on this protein for survival. The following table summarizes the 50% inhibitory concentration (IC50) values of Venetoclax in a panel of cancer cell lines from different origins, providing a comparative view of its potency.
| Cancer Type | Cell Line | IC50 (nM) | Reference |
| Hematological Malignancies | |||
| Mantle Cell Lymphoma | Granta-519 | 8 | [7] |
| Follicular Lymphoma | DOHH-2 | 4 | [7] |
| Diffuse Large B-cell Lymphoma | SU-DHL-4 | 15 | [7] |
| Chronic Lymphocytic Leukemia | MEC-1 | 12 | [7] |
| Acute Myeloid Leukemia | MOLM-13 | 5 | [7] |
| Acute Lymphoblastic Leukemia | RS4;11 | 1.9 | MedChemExpress |
| Solid Tumors | |||
| Neuroblastoma | KCNR | ~200 | [7] |
| Breast Cancer | MDA-MB-468 | >1000 | [8] |
| Breast Cancer | MDA-MB-231 | >1000 | [8] |
| Breast Cancer | SUM-149 | >1000 | [8] |
Note: IC50 values can vary depending on the specific experimental conditions, such as assay type and incubation time. The data presented here are for comparative purposes.
Detailed Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is a standard method to assess the effect of a compound on the metabolic activity of cells, which is an indicator of cell viability.
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium
-
Bcl-2 inhibitor (e.g., Venetoclax)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
96-well plates
-
Phosphate-buffered saline (PBS)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the Bcl-2 inhibitor in complete culture medium. Remove the medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (e.g., DMSO) and a no-treatment control.
-
Incubation: Incubate the plate for 48-72 hours at 37°C.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for an additional 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the log of the inhibitor concentration and determine the IC50 value using non-linear regression analysis.
Apoptosis Assay (Annexin V/Propidium Iodide Staining by Flow Cytometry)
This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Cancer cell lines
-
Bcl-2 inhibitor
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
-
FACS tubes
-
PBS
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and treat with the Bcl-2 inhibitor at various concentrations for the desired time (e.g., 24, 48 hours). Include a vehicle control.
-
Cell Harvesting: For adherent cells, gently trypsinize and collect the cells. For suspension cells, collect by centrifugation. Also, collect the culture medium to include any detached apoptotic cells.
-
Washing: Wash the cells twice with cold PBS by centrifugation at 300 x g for 5 minutes.
-
Staining: Resuspend the cell pellet in 100 µL of 1X Binding Buffer. Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Sample Preparation for Flow Cytometry: Add 400 µL of 1X Binding Buffer to each tube.
-
Flow Cytometry Analysis: Analyze the samples on a flow cytometer within 1 hour.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Necrotic cells: Annexin V-negative and PI-positive.
-
Conclusion
The efficacy of Bcl-2 inhibition is highly dependent on the cancer type and its specific molecular characteristics, particularly the expression level and functional dependence on Bcl-2. As demonstrated by the data for Venetoclax, hematological malignancies with high Bcl-2 expression are generally more sensitive to this class of inhibitors. In contrast, many solid tumors exhibit lower sensitivity, which may be due to a lower reliance on Bcl-2 for survival or the co-expression of other anti-apoptotic proteins like Mcl-1 or Bcl-xL, which can confer resistance.
This comparative guide highlights the importance of understanding the molecular profile of a cancer to predict its response to Bcl-2 targeted therapy. Further research into combination strategies, such as co-targeting other anti-apoptotic proteins or signaling pathways, may broaden the applicability and enhance the efficacy of Bcl-2 inhibitors in a wider range of cancers.
References
- 1. The Bcl-2-regulated apoptosis switch: mechanism and therapeutic potential - PMC [pmc.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. onclive.com [onclive.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Frontiers | The role of BCL-2 family proteins in regulating apoptosis and cancer therapy [frontiersin.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. mdpi.com [mdpi.com]
Safety Operating Guide
Proper Disposal of Bcl-2-IN-2: A Step-by-Step Guide for Laboratory Professionals
The safe and compliant disposal of the selective Bcl-2 inhibitor, Bcl-2-IN-2, is paramount for ensuring laboratory safety and environmental protection. This guide provides detailed, step-by-step procedures for researchers, scientists, and drug development professionals to manage this compound waste from generation to disposal, in accordance with safety data sheet recommendations and general hazardous waste regulations.
Key Safety and Hazard Information
This compound is classified as harmful if swallowed and very toxic to aquatic life with long-lasting effects.[1] Therefore, it is crucial to prevent its release into the environment. The following table summarizes key quantitative data for this compound.
| Property | Value |
| Chemical Formula | C48H57N7O7S |
| Molecular Weight | 876.07 g/mol |
| CAS Number | 2383085-86-5 |
| GHS Hazard Classifications | Acute toxicity, Oral (Category 4), H302; Acute aquatic toxicity (Category 1), H400; Chronic aquatic toxicity (Category 1), H410 |
Experimental Protocols: Disposal Procedure
The proper disposal of this compound must be handled through an approved hazardous waste management stream. Under no circumstances should it be disposed of down the drain or in regular solid waste.
Step 1: Personal Protective Equipment (PPE)
Before handling this compound waste, ensure you are wearing appropriate personal protective equipment as recommended in the safety data sheet. This includes:
-
Safety goggles with side-shields
-
Protective gloves (chemically resistant)
-
Impervious clothing (lab coat)
-
A suitable respirator if dust or aerosols may be generated[1]
Step 2: Waste Segregation and Collection
All materials contaminated with this compound must be collected as hazardous waste. This includes:
-
Unused or expired this compound powder or solutions.
-
Contaminated consumables such as pipette tips, vials, and gloves.
-
Spill cleanup materials.
Collect all this compound waste in a designated, leak-proof, and sealable hazardous waste container. To prevent dangerous reactions, do not mix this waste with incompatible materials such as strong acids, alkalis, or oxidizing agents.[1][2]
Step 3: Labeling of Hazardous Waste Container
Properly label the hazardous waste container with the following information:
-
The words "Hazardous Waste".
-
The full chemical name: "this compound".
-
The associated hazards (e.g., "Toxic," "Environmental Hazard").
-
The accumulation start date (the date the first piece of waste is placed in the container).
-
Your name, department, and contact information.
Step 4: Temporary Storage
Store the sealed and labeled hazardous waste container in a designated satellite accumulation area within the laboratory.[2] The storage area should be:
-
A cool, well-ventilated area.[1]
-
Away from direct sunlight and sources of ignition.[1]
-
Segregated from incompatible chemicals.[2]
Step 5: Arrange for Professional Disposal
Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for the pickup and disposal of the this compound waste. The safety data sheet explicitly states to "Dispose of contents/ container to an approved waste disposal plant".[1] This is a critical step to ensure compliance with federal and local regulations governing hazardous waste management.[3][4]
Disposal Workflow
The following diagram illustrates the procedural flow for the proper disposal of this compound.
Caption: Workflow for the proper disposal of this compound.
References
Safeguarding Your Research: A Comprehensive Guide to Handling Bcl-2-IN-2
For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount. This guide provides essential, immediate safety and logistical information for the proper handling and disposal of Bcl-2-IN-2, a potent and selective Bcl-2 inhibitor. Adherence to these procedures is critical for minimizing risk and ensuring a safe research environment.
Personal Protective Equipment (PPE): Your First Line of Defense
When working with this compound, a comprehensive array of personal protective equipment is mandatory to prevent skin and eye contact, inhalation, and ingestion.[1] The following table outlines the required PPE.
| PPE Category | Item | Specifications and Use |
| Eye Protection | Safety Goggles | Must be equipped with side-shields to provide comprehensive protection against splashes. |
| Hand Protection | Protective Gloves | Nitrile gloves are recommended. For extended procedures or when handling larger quantities, consider double-gloving. |
| Body Protection | Impervious Clothing | A buttoned-up laboratory coat is required. Ensure sleeves are cuffed to minimize the risk of skin exposure. |
| Respiratory Protection | Suitable Respirator | Use in areas with appropriate exhaust ventilation. The specific type of respirator should be determined by a workplace risk assessment. |
Operational Plan: From Handling to Storage
Proper operational procedures are crucial for the safe utilization of this compound in a laboratory setting.
Handling:
-
Avoid Contact: Prevent all direct contact with the skin, eyes, and clothing. Do not inhale dust or aerosols.[1]
-
Ventilation: All work with this compound should be conducted in a well-ventilated area, preferably within a chemical fume hood.[1]
-
Prohibited Actions: Do not eat, drink, or smoke in the designated work area.[1]
Storage:
-
Container: Keep the container tightly sealed when not in use.[1]
-
Environment: Store in a cool, well-ventilated area, away from direct sunlight and sources of ignition.[1]
-
Temperature: For optimal stability, store the powdered form at -20°C and solutions in solvent at -80°C.[1]
Disposal Plan: Ensuring Environmental and Personal Safety
The disposal of this compound and any contaminated materials must be handled with care to prevent environmental contamination and exposure.
-
Waste Disposal: Dispose of contents and the container at an approved waste disposal plant.[1] All disposals must adhere to local, state, and federal regulations.
-
Spill Containment: In the event of a spill, absorb the substance with a liquid-binding material such as diatomite.[1]
-
Decontamination: Thoroughly decontaminate surfaces and equipment by scrubbing with alcohol.[1]
-
Contaminated Materials: Dispose of any material used for cleanup as hazardous waste.
Experimental Workflow: Handling this compound
The following diagram outlines the standard workflow for handling this compound, from initial preparation to final disposal.
A flowchart illustrating the key stages of handling this compound.
The Bcl-2 Signaling Pathway and Apoptosis
Bcl-2 is a key regulator of the intrinsic apoptosis pathway. It functions by inhibiting the pro-apoptotic proteins Bak and Bax, thereby preventing the release of cytochrome c from the mitochondria and subsequent caspase activation. Bcl-2 inhibitors, such as this compound, disrupt this interaction, leading to the induction of apoptosis.
The Bcl-2 signaling pathway and the mechanism of action of this compound.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
